Product packaging for Iron;ruthenium(Cat. No.:CAS No. 823185-61-1)

Iron;ruthenium

Cat. No.: B14213988
CAS No.: 823185-61-1
M. Wt: 268.6 g/mol
InChI Key: BJJQUYWKZBDEBC-UHFFFAOYSA-N
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Description

Significance of Bimetallic Systems in Modern Chemistry

Bimetallic systems, which consist of two different metallic elements, are a cornerstone of modern chemistry due to the synergistic effects that arise from the interaction between the two metals. mdpi.com These systems often exhibit distinct and enhanced catalytic, electronic, and structural properties compared to the individual metals. mdpi.comresearchtrends.net The combination of two metals can lead to modifications in the electronic structure, geometric arrangement of atoms, and adsorption properties of the material, which in turn can enhance catalytic activity, selectivity, and stability. rsc.org

The rationale behind designing bimetallic systems lies in the potential to fine-tune their properties by varying the composition, structure (such as alloys, core-shell, or Janus-type structures), and morphology of the nanoparticles. researchtrends.netrsc.orgfrontiersin.org This tunability allows for the creation of materials tailored for specific applications. Bimetallic catalysts, for instance, can facilitate reactions under milder conditions, improve resistance to poisoning, and steer reactions towards desired products with greater efficiency. mdpi.comresearchtrends.netrsc.org The unique reactivity of bimetallic complexes is also harnessed for small molecule activation, a process fundamental to many chemical transformations. rsc.org The close proximity of two different metal centers can create cooperative pathways for bond activation that are not possible with single metal sites. rsc.org

Comparative Organometallic Chemistry of Group 8 Transition Metals: Iron and Ruthenium

Iron and ruthenium, both belonging to Group 8 of the periodic table, share similarities in their organometallic chemistry, yet also exhibit crucial differences that make their combination in bimetallic systems particularly interesting. researchgate.net The organometallic chemistry of iron has a longer history, dating back to the 19th century, while ruthenium's potential was significantly recognized following the discovery of ferrocene (B1249389), which spurred the synthesis of its heavier analogue, ruthenocene. researchgate.net

A key trend observed when moving down a group in the periodic table is the increased stability of metal-ligand bonds. Consequently, organometallic ruthenium complexes, particularly those with hydrido-metal and alkyl-metal bonds, are generally more stable than their iron counterparts. researchgate.net This enhanced stability often translates to ruthenium complexes being highly effective and robust catalysts for a variety of organic reactions. researchgate.netchemicalengineeringworld.com In contrast, iron complexes are more commonly employed as stoichiometric reagents in organic synthesis. researchgate.net

Despite these differences, there are many parallels in the types of complexes and reactions they undergo. researchgate.net However, the electronic properties can differ significantly. For example, in certain bimetallic bridged complexes, ruthenium systems can exhibit complete electronic delocalization (Class III mixed-valence), whereas the analogous iron compounds show charge localization (Class II). acs.org From an economic and practical standpoint, iron is significantly more abundant and less expensive than ruthenium, which motivates research into iron-based catalysts that can replicate the reactivity of more precious metals like ruthenium. escholarship.org

Scope of Research in Iron-Ruthenium Chemical Compounds

Research into iron-ruthenium chemical compounds is a dynamic and expanding field, driven by their potential in various high-demand applications. A major focus of this research is the development of advanced catalytic systems. lsu.edu Scientists are exploring Fe-Ru nanoparticles for a wide range of catalytic processes, including:

Hydrogenation and Hydrodeoxygenation: Iron-ruthenium nanoparticles have shown high activity and selectivity in the hydrogenation of various functional groups. rwth-aachen.deresearchgate.net For instance, they are used in the selective hydrodeoxygenation of acetophenone (B1666503) derivatives and the hydrogenation of ketones. rwth-aachen.deacs.org

Fischer-Tropsch Synthesis: This process, which converts synthesis gas (CO and H₂) into liquid hydrocarbons, benefits from bimetallic Fe-Ru catalysts. The addition of ruthenium can enhance the dispersion of iron and lead to structural transformations that are favorable for the reaction. rsc.orgthescipub.com Ruthenium catalysts are known to be highly active and resistant to water in this process. mdpi.com

The synthesis and characterization of these materials are also critical research areas. Techniques such as co-decomposition of organometallic precursors, galvanic reduction, and deposition-precipitation are employed to create bimetallic nanoparticles with controlled size, composition, and structure. researchgate.netacs.orgrsc.org Advanced characterization methods, including transmission electron microscopy (TEM), X-ray diffraction (XRD), and various spectroscopic techniques, are essential for understanding the structure-property relationships that govern the performance of these materials. lsu.edursc.orgrsc.org The ultimate goal is to design more efficient, selective, and stable catalysts by fine-tuning their composition and structure at the nanoscale. researchgate.net

Data Tables

Table 1: Comparison of Iron and Ruthenium in Organometallic Chemistry

FeatureIron (Fe)Ruthenium (Ru)Citation
Periodic Table Group Group 8Group 8 researchgate.net
Primary Use in Synthesis Stoichiometric agentsCatalysts researchgate.net
Bond Stability (M-H, M-C) Generally lowerGenerally higher researchgate.net
Cost & Abundance Low cost, highly abundantHigh cost, rare escholarship.orgrsc.org
Mixed-Valence Behavior Can be valence-trapped (Class II)Can be delocalized (Class III) acs.org
Catalytic Activity Can be efficient, but often requires specific ligand activationOften highly active and robust researchgate.netescholarship.org

Table 2: Research Applications of Iron-Ruthenium Compounds

Research AreaApplication ExampleKey FindingsCitation
Catalytic Hydrogenation Hydrodeoxygenation of 4´-hydroxyacetophenoneFe25Ru75@SILP catalyst showed high activity and excellent selectivity. rwth-aachen.de
Catalytic Hydrogenation Hydrogenation of styrene (B11656) and 2-butanoneSelectivity of Fe-Ru nanoparticle catalysts can be modulated by their composition. researchgate.net
Fischer-Tropsch Synthesis Ceria-supported iron–ruthenium oxide catalystRuthenium promoted the dispersion of iron; transformation to single-atom Fe species observed during reaction. rsc.org
Ammonia (B1221849) Synthesis Iron and Ruthenium catalysts in seriesRuthenium catalysts are more active than iron catalysts and less sensitive to inhibitors. google.com
Nanoparticle Synthesis Magnetically recoverable catalystsGalvanic reduction of RuCl₃ onto iron nanoparticles creates a selective catalyst for transfer hydrogenation of ketones. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula Fe3Ru B14213988 Iron;ruthenium CAS No. 823185-61-1

Properties

CAS No.

823185-61-1

Molecular Formula

Fe3Ru

Molecular Weight

268.6 g/mol

IUPAC Name

iron;ruthenium

InChI

InChI=1S/3Fe.Ru

InChI Key

BJJQUYWKZBDEBC-UHFFFAOYSA-N

Canonical SMILES

[Fe].[Fe].[Fe].[Ru]

Origin of Product

United States

Synthetic Methodologies for Iron Ruthenium Chemical Compounds

Homogeneous and Heterogeneous Synthesis Approaches

The synthesis of iron-ruthenium compounds can be achieved through various methods that fall under the umbrella of homogeneous and heterogeneous approaches. Homogeneous synthesis involves reactions where all components are in a single phase, while heterogeneous synthesis deals with reactions at the interface of different phases. These approaches are fundamental to producing a wide array of iron-ruthenium materials, from nanoparticles to thin films.

Solvothermal and Solution-Phase Methods

Solvothermal synthesis is a versatile technique that utilizes solvents under elevated temperatures and pressures to produce crystalline materials. This method has been successfully employed to create multi-element alloy nanoparticles, including those containing iron and ruthenium. acs.orgacs.org For instance, a one-pot solvothermal method using ethylene (B1197577) glycol as both solvent and reducing agent has been developed to produce monodisperse magnetic γ-Fe2O3 nanoparticles, a process that can be adapted for bimetallic systems. mdpi.com The reaction typically involves dissolving metal precursors, such as metal acetylacetonates (B15086760) or chlorides, in a suitable solvent within an autoclave, which is then heated to moderate temperatures. acs.orgmdpi.com This process allows for the formation of very small crystallites, often in the range of 1-4 nm, which may then form agglomerates. acs.org

Solution-phase synthesis offers another facile route to iron and ruthenium nanoparticles. wgtn.ac.nz This approach generally involves the reaction or decomposition of metal precursors in a solution, often in the presence of a stabilizing agent to control particle growth and prevent agglomeration. wgtn.ac.nz For example, bimetallic Fe-Ru oxide nanoparticles have been synthesized using a liquid-phase plasma method with iron chloride and ruthenium chloride as precursors. researchgate.net The composition of the resulting nanoparticles can be controlled by adjusting the molar ratio of the precursors in the initial solution. researchgate.net

Key Findings in Solvothermal and Solution-Phase Synthesis:

MethodPrecursorsKey FeaturesResulting Material
SolvothermalMetal acetylacetonatesAutoclave synthesis at moderate temperatures. acs.orgMulti-element high-entropy alloy nanoparticles including Pt, Ir, Pd, Rh, Ru, Cu, Ni, and Co. acs.orgacs.org
SolvothermalIron(III) chloride, Sodium acetateEthylene glycol as solvent and reducing agent. mdpi.commdpi.comMonodisperse superparamagnetic iron oxide nanospheres. mdpi.com
Solution-Phase (Liquid-Phase Plasma)Iron chloride, Ruthenium chloridePlasma-induced reaction in a liquid medium. researchgate.netBimetallic Fe-Ru oxide nanoparticles (Fe2O3, Fe3O4, RuO, and RuO2). researchgate.net
Solution-PhaseMetal precursors with stabilizing agentDecomposition of precursors in a closed vessel under hydrogen. wgtn.ac.nzIron, iron carbide, and ruthenium nanoparticles. wgtn.ac.nz

Deposition Techniques: Homogeneous Deposition and Electrochemical Deposition

Deposition techniques are crucial for creating thin films and coatings of iron-ruthenium alloys on various substrates. These methods can be broadly classified into chemical and electrochemical approaches.

Homogeneous Deposition , a term sometimes used to describe chemical vapor deposition (CVD) or atomic layer deposition (ALD), allows for the formation of uniform films. In ALD, ruthenium-doped iron oxide thin films have been fabricated using precursors like FeCl3 and Ru(EtCp)2 with H2O/O2 as the oxygen source. researchgate.netrsc.org This technique offers precise control over film thickness and composition at the atomic level. Sputter deposition is another physical vapor deposition method used to create ultrathin amorphous alloy films of ruthenium with other metals. arxiv.org

Electrochemical Deposition (or electrodeposition) is a versatile and cost-effective method for producing metallic coatings and alloys. It involves the reduction of metal ions from an electrolyte solution onto a conductive substrate. The codeposition of iron and ruthenium has been studied, demonstrating that the composition and morphology of the resulting alloys are highly dependent on the deposition potential. researchgate.net For instance, ruthenium-rich alloys can be produced at specific potential ranges. researchgate.net The process can be complex, as the deposition of one metal can influence the deposition of the other. researchgate.net Electrodeposition can be performed using direct current, pulsed current, or pulsed reverse current, with pulsed techniques offering advantages in deposit quality. mdpi.com The technique has been used to create various bimetallic alloys, including those of the iron-triad metals (Fe, Co, Ni) with ruthenium. mdpi.commdpi.com

Comparison of Deposition Techniques:

TechniquePrecursors/ElectrolyteKey Process ParametersResulting Material
Atomic Layer Deposition (ALD)FeCl3, Ru(EtCp)2, H2O/O2Deposition temperature (e.g., 270 and 360 °C). researchgate.netrsc.orgSuperparamagnetic ruthenium-doped iron oxide thin films. researchgate.netrsc.org
Sputter DepositionMetal targets (e.g., Ru, Mo)Argon pressure, power supply. arxiv.orgUltrathin, amorphous alloy films. arxiv.org
Electrochemical DepositionAqueous solutions of metal salts (e.g., Ru3+, Co2+)Deposition potential, current density, pH. researchgate.netgoogle.comBimetallic alloy coatings (e.g., Co-Ru, Ru-Ir). researchgate.netgoogle.com

Ionic Liquid-Mediated Syntheses of Nanomaterials

Ionic liquids (ILs) have emerged as promising media for the synthesis of metallic nanoparticles due to their unique properties, such as low vapor pressure, high thermal stability, and ability to stabilize nanoparticles without the need for additional capping agents. acs.orgresearchgate.net

A simple and reproducible method for synthesizing iron and ruthenium nanoparticles involves the thermal or photolytic decomposition of their metal carbonyl precursors, such as Fe2(CO)9 and Ru3(CO)12, dissolved in an ionic liquid like 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) (BMim+BF4−). acs.org This approach can yield very small and uniform nanoparticles, with sizes around 1.5–2.5 nm for ruthenium. acs.org The nanoparticles can be easily separated from the ionic liquid by centrifugation, and the IL can often be reused. researchgate.net This method has been highlighted as a novel approach for creating Fe/Ru bimetallic catalysts, offering precise and uniform distribution of the active metal phases. bohrium.commdpi.com For instance, bimetallic Fe-Ru nanoparticles with varying molar ratios have been synthesized by introducing Fe(acac)3 and Ru3(CO)12 into an ionic liquid and heating the solution. mdpi.com

Ionic Liquid-Based Synthesis of Fe-Ru Nanoparticles:

Ionic LiquidMetal PrecursorsSynthesis MethodNanoparticle Characteristics
BMim+BF4−Fe2(CO)9, Ru3(CO)12Thermal or photolytic decomposition. acs.orgStable Fe and Ru nanoparticles; Ru particle size ~1.5-2.5 nm. acs.org
[BmIm][PF6]Fe(acac)3, Ru3(CO)12Heating at 200-250 °C. mdpi.comBimetallic Fe-Ru nanoparticles with controlled molar ratios (1:1, 3:1, 9:1). mdpi.com
BMI.PF6RuCl3Reduction with NaBH4. scielo.brStable RuO2 nanoparticles with a narrow size distribution (2-3 nm). scielo.br

Precursor Design and Ligand Engineering in Organometallic Syntheses

The rational design of precursors and the engineering of ligands are paramount in the organometallic synthesis of iron-ruthenium compounds. These factors dictate the structure, reactivity, and ultimately the properties of the resulting bimetallic complexes and clusters.

Metal Carbonyl Precursors

Metal carbonyls are highly attractive starting materials for the synthesis of iron-ruthenium compounds, particularly polynuclear cluster complexes. rsc.org They are often available in high purity or can be easily purified, for instance, by sublimation. acs.org

Reactions between iron and ruthenium carbonyl precursors under various conditions can lead to the formation of novel bimetallic cluster compounds. For example, reacting pentacarbonyliron (Fe(CO)5) with either dimeric tricarbonyl(dichloro)ruthenium ([Ru(CO)3Cl2]2) or dodecacarbonyltriruthenium (B8016418) (Ru3(CO)12) has been shown to produce new clusters such as Fe2Ru(CO)12 and FeRu2(CO)12. rsc.org Hydrido-carbonyl clusters, like H2FeRu3(CO)13, can also be synthesized from these reactions. rsc.orgacs.org The synthesis of these clusters often involves straightforward reactions, though the product distribution can be sensitive to the specific reaction conditions.

Metal carbonyls also serve as excellent precursors for producing metallic nanoparticles. As mentioned previously, the decomposition of Fe2(CO)9 and Ru3(CO)12 in ionic liquids is a clean method for generating Fe and Ru nanoparticles. acs.orgresearchgate.net

Examples of Iron-Ruthenium Clusters from Carbonyl Precursors:

Iron PrecursorRuthenium PrecursorResulting Cluster Compounds
Fe(CO)5[Ru(CO)3Cl2]2Fe2Ru(CO)12, FeRu2(CO)12, H2FeRu3(CO)13. rsc.org
Fe(CO)5Ru3(CO)12Fe2Ru(CO)12, FeRu2(CO)12, H2FeRu3(CO)13. rsc.org

Coordination Complex Anion Routes

An alternative and unique synthetic strategy involves the use of metal-containing coordination complex anions. This method provides a pathway to create mixed iron-ruthenium polynuclear complexes, which can then be used to generate bimetallic particles. lsu.edu

One notable application of this route is the synthesis of mixed iron-ruthenium cyanide polynuclear complexes directly on a zeolite support. lsu.edu This is achieved by reacting a cation-exchanged zeolite with a metal-containing coordination complex anion. lsu.edu Under subsequent reduction conditions, this method can lead to the formation of hexagonal close-packed (hcp) iron-ruthenium bimetallic alloys. lsu.edu This approach offers a way to stabilize polymetallic particles on supports like zeolites. lsu.edu

Another approach involves the activation of iron and ruthenium cluster anions through oxidative addition. psu.edu Anionic clusters such as [Fe5C(CO)14]2- and [Ru6C(CO)16]2- can be activated by either electrochemical or chemical oxidation. psu.edu This activation allows for the subsequent reaction with ligands at room temperature to form new, substituted cluster complexes in high yield. psu.edu This method provides a controlled, low-temperature route to more complex cluster architectures.

Halide Abstraction and Ligand Exchange Strategies

Halide abstraction and ligand exchange are powerful synthetic strategies for creating complex organometallic structures, including those containing iron and ruthenium. These methods allow for the precise control of the coordination environment around the metal center, enabling the formation of bimetallic compounds and catalysts.

Halide abstraction is a viable method for generating mononuclear cationic complexes. researchgate.netacs.org This technique involves the removal of a halide ligand (e.g., Cl⁻, Br⁻, I⁻) from a metal complex, typically using a halide acceptor like a silver salt or a thallium salt, to create a reactive cationic site that can be functionalized. acs.orgmdpi.com For instance, the synthesis of certain tetrakis-ruthenium dendrimers is achieved by reacting [Ru(η⁵-C₅H₅)(PPh₃)₂Cl] with a core molecule in the presence of TlPF₆ in methanol (B129727). mdpi.com Similarly, cationic iron complexes featuring a terminally bound GaI ligand have been synthesized via halide abstraction, demonstrating the method's utility for creating complexes with unusual bonding arrangements. researchgate.netacs.org The success of isolating stable products often depends on the steric and electronic properties of the metal and its surrounding ligands. researchgate.netacs.org

Ligand exchange reactions are fundamental in modifying the properties of metal complexes. researchgate.netresearchgate.net In ruthenium and iron chemistry, ligands can be exchanged to modulate the complex's stability, reactivity, and electronic properties. units.itnih.gov The rate of ligand exchange in Ru(II) complexes is comparable to that of Pt(II), making it suitable for biological applications. researchgate.netnih.gov For example, ruthenium arene precursor complexes can undergo ligand exchange with protein scaffolds to form artificial metalloenzymes. cam.ac.uk In the context of bimetallic Fe-Ru systems, the reaction of Fe(II) and Ru(II) halogenide complexes with reagents like GaCp∗ can proceed via Cp∗ transfer, which is a form of ligand exchange, leading to complex multimetallic structures. researchgate.net The choice of ancillary ligands is crucial; for example, using bis(phosphine) donor sets can stabilize two-coordinate ligand systems that might otherwise be reactive. researchgate.netacs.org

A summary of representative reactions is provided in the table below.

Starting ComplexReagentsStrategyProduct TypeRef
[Ru(η⁵-C₅H₅)(PPh₃)₂Cl]AgCF₃SO₃, bpyPLAHalide AbstractionMacromolecular Ruthenium Compound mdpi.com
[FeBr₂L₂] (L=PPh₃, NCCH₃)GaCp∗Ligand (Cp∗) TransferBimetallic Fe-Ga Complex researchgate.net
[Ru(dmso)₄Cl₂]GaCp∗Ligand (Cp∗) TransferHomoleptic Ru-Ga Complex researchgate.net
(PI)FeX₂Reductant, Ph₃CXReversible C-C bond formationDimeric Iron Complex acs.org
Hoveyda-Grubbs-type complex2-alkoxybenzylideneLigand ExchangeRuthenium-biomolecule conjugate researchgate.net

Controlled Alloying and Doping for Material Fabrication

The fabrication of advanced materials often involves the precise combination of different elements to achieve synergistic properties. For iron-ruthenium systems, controlled alloying and doping are key strategies to create materials for applications ranging from catalysis to photovoltaics. These bimetallic materials can exist as alloys or as separate nanoparticles of the individual metals. researchgate.net

Surface Modification via Galvanic Reduction

Galvanic reduction, or replacement, is a versatile and sustainable method for modifying the surface of materials and synthesizing bimetallic nanostructures. researchgate.netrsc.org The process relies on the electrochemical potential difference between two metals. acs.org When a more noble metal salt is introduced to a less noble metal, the less noble metal is oxidized and dissolves, providing electrons for the reduction and deposition of the more noble metal onto the surface. researchgate.netacs.org

This technique has been successfully applied to create iron-ruthenium bimetallic nanoparticles. One approach involves using iron/iron oxide core-shell nanoparticles as a template. researchgate.net By introducing a ruthenium salt to a suspension of these iron-based nanoparticles, a galvanic reduction reaction occurs where iron is oxidized and ruthenium ions are reduced, leading to the deposition of catalytically active ruthenium nanoparticles on the surface of the iron core. researchgate.net This method is rapid and efficient for producing magnetically recoverable heterogeneous catalysts. researchgate.net

The galvanic replacement reaction can be described by two half-reactions:

Oxidation (Anode): Fe⁰ → Fe²⁺ + 2e⁻

Reduction (Cathode): Ru³⁺ + 3e⁻ → Ru⁰

These bimetallic Ru-Fe nanoparticles have shown effectiveness as catalysts, for example, in the transfer hydrogenation of ketones. researchgate.net The resulting material combines the magnetic properties of the iron core, allowing for easy catalyst recovery, with the catalytic activity of ruthenium. researchgate.net The process can be applied to various substrates, including metallic and nonmetallic materials, to create nanostructures with controllable compositions and morphologies. acs.org

Advanced Spectroscopic and Structural Characterization of Iron Ruthenium Systems

Diffraction Techniques for Crystal and Nanoscale Structure Elucidation

Diffraction techniques are fundamental in determining the crystal structure and phase composition of materials. nih.gov By analyzing the patterns produced when a beam of radiation interacts with the crystalline lattice of a sample, researchers can extract detailed information about atomic arrangement.

X-ray Diffraction (XRD) and Powder X-ray Diffraction (PXRD)

X-ray Diffraction (XRD) is a powerful tool for investigating the crystalline nature of iron-ruthenium materials. naturalspublishing.com It is used for phase identification, determination of lattice parameters, and estimation of crystallite size. naturalspublishing.commdpi.com In studies of Fe-Ru systems, XRD analysis confirms the formation of specific phases, such as alloys or oxides, and reveals how the incorporation of one metal affects the crystal structure of the other.

For instance, in ruthenium-doped iron oxide thin films, XRD patterns have been used to identify the hematite (B75146) (α-Fe₂O₃) phase. rsc.org The analysis showed that doping with ruthenium can lower the formation temperature of hematite. rsc.org Similarly, for Pr₀.₆₇Ba₀.₃₃Mn₁₋ₓRuₓO₃ manganites, Rietveld refinement of powder XRD (PXRD) data confirmed that the samples crystallize in an orthorhombic perovskite structure with the Pnma space group, and that Ru doping leads to an increase in lattice parameters and unit cell volume. mdpi.com In composite materials like Ru-TiO₂/PC/Fe₃O₄, XRD is essential for verifying the presence and crystal phase of each component, such as the anatase phase of TiO₂ and the magnetite phase of Fe₃O₄. rsc.org The diffraction peaks for the composite samples match the standard patterns for anatase TiO₂ and magnetite Fe₃O₄. rsc.org

The Scherrer formula is often applied to XRD data to estimate the average crystallite size. For Ru-doped iron oxide films, nanocrystallite sizes were calculated to be between 4.4 and 7.8 nm. rsc.org In another study on Ru and Rh nanoparticles, broad diffraction peaks indicated very small crystallite sizes. mdpi.com Alloying iron pyrite (B73398) with a small concentration of ruthenium was also shown to preserve the direct band gap and electronic properties, as confirmed by XRD. nih.gov

Interactive Table 1: Crystallographic Data from XRD Analysis of Fe-Ru Systems

Material SystemIdentified Phase(s)Crystal System/Space GroupKey Findings/ParametersReference(s)
Ru-doped Iron Oxideα-Fe₂O₃ (Hematite)-Nanocrystallite size: 4.4–7.8 nm. Ru doping lowers hematite formation temperature. rsc.orgrsc.org
Pr₀.₆₇Ba₀.₃₃Mn₀.₉Ru₀.₁O₃Orthorhombic PerovskitePnmaRu doping increases lattice parameters and unit cell volume. mdpi.com
Ru-TiO₂/PC/Fe₃O₄Anatase TiO₂, Magnetite Fe₃O₄Tetragonal (Fe₃O₄)Confirmed presence of individual crystalline components in the composite. rsc.org
Fe/Ru Bimetallic Nanoparticles--Very fine particle nature indicated by the absence of sharp diffraction spots. materials.international
[1.1]Metallocenophanes(C₅H₄-CH₂-C₅H₄)₂FeRu-Single-crystal X-ray diffraction confirmed the molecular structure. acs.org
Ru Thin FilmsRutheniumHexagonalFilms were polycrystalline with no preferential orientation. google.com

Selected Area Electron Diffraction (SAED) and Transmission Electron Diffraction (TED)

Selected Area Electron Diffraction (SAED) is a technique used in transmission electron microscopy to obtain diffraction information from a specific, localized area of a sample. It is particularly useful for analyzing the crystallinity of nanomaterials. In Fe-Ru systems, SAED patterns complement imaging techniques by providing structural information at the nanoscale.

For bimetallic Fe/Ru nanoparticles, SAED patterns that lack numerous sharp spots and circles are indicative of the formation of very fine particles. materials.international In studies of Ru nanoclusters decorated on nickel–iron diselenide, SAED patterns were used to analyze the crystal structure. acs.org Similarly, for a Ru-TiO₂/PC/Fe₃O₄ composite, SAED patterns showed diffraction rings corresponding to the crystal planes of both TiO₂ and Fe₃O₄, confirming a polycrystalline structure. rsc.org The presence of diffraction streaks in SAED patterns can sometimes indicate structural modulation within the material. mdpi.com International standard ISO-25498 specifies the methodology for SAED analysis in a transmission electron microscope. grafiati.com

Microscopic Techniques for Morphological and Compositional Analysis

Microscopy techniques provide direct visualization of material structures, offering insights into morphology, particle size, and elemental distribution. numberanalytics.com

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM)

Transmission Electron Microscopy (TEM) and its high-resolution variant (HRTEM) are indispensable for characterizing the internal structure, size, and morphology of Fe-Ru nanomaterials. numberanalytics.com TEM provides high-resolution images of internal structures and defects, making it ideal for analyzing nanoparticles, core-shell structures, and other nanocomposites. numberanalytics.commdpi.com

In the study of Fe/Ru bimetallic nanoparticles, TEM analysis revealed an average particle size of approximately 5 nm when the iron-to-ruthenium molar ratio was 1:3. materials.international For Ru-TiO₂/PC/Fe₃O₄ composites, TEM images showed that both Fe₃O₄ and Ru-TiO₂ nanoparticles, with sizes between 10 and 20 nm, were uniformly dispersed. rsc.org HRTEM images of these composites further revealed distinct lattice fringes, allowing for the identification of specific crystal planes of Fe₃O₄ and TiO₂, which corroborated the XRD results. rsc.org The analysis of core-shell Ru-FeOx nanoparticles deposited on an alumina (B75360) support also relied heavily on TEM for morphological characterization. researchgate.net Similarly, the investigation of Ru nanoclusters on nickel-iron diselenide utilized TEM and HRTEM to analyze morphology and structure. acs.org

Interactive Table 2: Morphological and Structural Data from TEM/HRTEM of Fe-Ru Systems

Material SystemMorphologyAverage Particle/Feature SizeLattice Spacing (from HRTEM)Reference(s)
Fe/Ru Bimetallic NanoparticlesNanoparticles~5 nm (at 1:3 Fe:Ru ratio)Not specified materials.international
Ru-TiO₂/PC/Fe₃O₄Uniformly dispersed nanoparticles10-20 nm0.253 nm (Fe₃O₄), 0.148 nm (Fe₃O₄), 0.352 nm (TiO₂), 0.237 nm (TiO₂) rsc.org
Ru Nanoclusters on Ni₀.₇₅Fe₀.₂₅Se₂Irregularly shaped nanoclustersNot specifiedNot specified acs.org
Core-Shell Ru-FeOxCore-shell nanoparticles~1 nm Fe shellNot specified researchgate.net
Fe@SiO₂ Core-ShellCore-shell particlesCore: 3.5-8 nm; Shell: 3-6 nmNot specified mdpi.com
Ru NanoparticlesSpherical particles1-3 nmNot specified mdpi.com

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is used to obtain high-resolution images of a material's surface morphology. numberanalytics.comfilab.fr It is a crucial technique for understanding the three-dimensional shape, texture, and grain structure of Fe-Ru systems, from thin films to larger composite frameworks.

For Ru-doped iron oxide thin films, SEM images revealed that the incorporation of ruthenium led to a decrease in grain size and a change in morphology to a very fine-grain structure. rsc.orgrsc.org In contrast, pure Fe₂O₃ films showed well-defined grains with rounded edges. rsc.org The morphological analysis of a Ru-MOF NiₓFe₁₋ₓSe₂/NF catalyst using Field Emission SEM (FESEM) showed a 3D open porous framework with vertically oriented, spindle-like growth on a nickel foam substrate. acs.org The images also revealed that the catalyst was primarily composed of irregularly shaped, rough-textured Ru nanoclusters. acs.org SEM has also been used to characterize the grainy morphology of ruthenium thin films deposited by chemical vapor deposition, where individual grain sizes were found to be approximately 30 nm or less. google.com

Electron Energy Loss Spectroscopy (EELS) and Energy Dispersive X-ray Spectroscopy (EDS)

To complement microscopic imaging, spectroscopy techniques are employed to determine the elemental composition of the sample. Electron Energy Loss Spectroscopy (EELS) and Energy Dispersive X-ray Spectroscopy (EDS or EDX) are two such techniques often integrated with TEM and SEM. nih.govmpg.de EDS analyzes the characteristic X-rays emitted from the sample to identify the elements present, while EELS measures the energy loss of electrons that have passed through a thin sample, providing information on elemental composition and even electronic structure. mpg.dejeolusa.com

In Fe-Ru systems, these techniques are vital for confirming the successful synthesis of bimetallic structures and for mapping the spatial distribution of the elements. For example, in a catalyst composed of Ru nanoclusters on a nickel–iron diselenide framework, STEM-EDX analysis confirmed the presence of Ru, Ni, Fe, Se, C, and O, and elemental mapping showed their homogeneous distribution. acs.org Similarly, for Ru-TiO₂/PC/Fe₃O₄, an EDS spectrum verified the presence of all expected elements (Ti, O, C, Fe, Ru, P, K). rsc.org In the study of FeCo binuclear sites on N-doped carbon, EELS mapping was used to show the distribution of Fe, Co, C, and N, while EELS spectra taken from specific regions provided detailed compositional information at the atomic scale. nih.govacs.org While EDS is effective for heavier elements, EELS offers superior performance for light elements and provides higher energy and spatial resolution. jeolusa.com

Spectroscopic Probes for Electronic and Vibrational States

A suite of spectroscopic techniques is employed to probe the electronic and vibrational states of iron-ruthenium systems, each offering unique information about the material's properties.

Mössbauer Spectroscopy (e.g., 57Fe and 99Ru Double Labeling)

Mössbauer spectroscopy, particularly with dual labeling of 57Fe and 99Ru, stands as a powerful tool for investigating the chemical composition and magnetic properties of iron-ruthenium systems. acs.orgrsc.org This technique allows for the simultaneous probing of both iron and ruthenium environments within a material, providing a detailed picture of the bimetallic interactions.

In studies of iron-ruthenium bimetallic catalysts, 57Fe and 99Ru Mössbauer spectroscopy has been instrumental in tracking the chemical transformations of the catalyst from the initial salt mixture through reduction and calcination steps. acs.org For instance, in titania-supported iron-ruthenium catalysts, in situ 57Fe Mössbauer spectroscopy has revealed how the support's surface area and the ruthenium concentration influence the metal-support interactions and the nature of the resulting solid phases. rsc.org

Research on perovskite structures like BaLaMRuO6 (where M can be Fe) has utilized both 57Fe and 99Ru Mössbauer spectroscopy to determine the oxidation states of the metals, finding that BaLaFeRuO6 contains iron(III) and ruthenium(IV). researchgate.net In some iron-ruthenium catalysts, the presence of ruthenium ions has been shown to influence the precipitation of various iron oxides such as α-Fe2O3 and Fe3O4. researchgate.net However, in certain cases, 57Fe Mössbauer spectroscopy did not show evidence of ruthenium ion incorporation into the Fe3O4 structure, suggesting that the formation of magnetite was instead catalyzed by ruthenium oxide particles. researchgate.net

The parameters derived from Mössbauer spectra, such as isomer shift (δ) and quadrupole splitting (ΔEQ), provide critical information. The isomer shift is sensitive to the s-electron density at the nucleus and thus reflects the oxidation state and covalency of the iron or ruthenium atom. researchgate.net Quadrupole splitting arises from the interaction of the nuclear quadrupole moment with the electric field gradient at the nucleus, offering insights into the local symmetry of the metal site.

For example, in a study of a ferrocene (B1249389) diamide (B1670390) complex with a Ru(PPh3)2 fragment, 57Fe Mössbauer spectroscopy was used alongside other techniques to characterize the Fe-Ru interaction. nih.gov Similarly, in studies of Fe-Ir/MgO catalysts, a related bimetallic system, 57Fe Mössbauer spectroscopy confirmed the intact adsorption of cluster precursors on the support and the formation of an Fe-Ir alloy after reduction. researchgate.net

Table 1: Representative 57Fe Mössbauer Parameters for Iron-Ruthenium Systems

Compound/System Temperature (K) Isomer Shift (δ) (mm/s) Quadrupole Splitting (ΔEQ) (mm/s) Magnetic Hyperfine Field (T) Inferred Fe Species
BaLaFeRuO6 Room Temp ~0.4 ~0.2 - Fe(III)
Fe-Ru/TiO2 (pre-reduced) Room Temp - - - Fe(II), Fe(III)
[fc(NH)2]Ru(PPh3)2 78 0.52 2.27 - Fe(II)
Fe3O4 (in presence of Ru) Room Temp - - - Fe3O4

Data compiled from various research findings. Actual values can vary based on specific experimental conditions.

X-ray Photoelectron Spectroscopy (XPS) and Electron Spectroscopy for Chemical Analysis (ESCA)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique crucial for determining the elemental composition and chemical states of the top few nanometers of a material. unimi.itmdpi.com In the context of iron-ruthenium systems, XPS provides direct evidence of the oxidation states of both metals and can reveal electronic interactions between them. lsu.eduacs.org

Studies on Ru/Fe2O3 catalysts have employed XPS to characterize the surface state changes upon doping with sodium. The analysis of the Fe 2p band revealed that the addition of sodium and ruthenium increases the ionicity of the Fe2O3 lattice. pjoes.com In another study, ESCA analysis of Fe-Ru bimetallic catalysts supported on Y-Zeolite showed that while ruthenium particles were fully reduced to their metallic state, the iron oxides could not be reduced to metallic iron. lsu.edu This finding was crucial in understanding the catalytic properties of the material.

XPS has also been used to investigate the stabilization of metal-hexacyanometallate film electrodes, including iron(II/III)-hexacyanoruthenate(II/III) (FeHCRu). researchgate.net Detailed analysis of the C 1s, O 1s, Fe 2p, and Ru 3d peaks demonstrated the insertion of ruthenium oxo species, which enhanced the stability and electrocatalytic properties of the films. researchgate.net In Ru-Fe2P single crystals, XPS was used to identify the valence states of the metal atoms, with the Ru 3p spectrum indicating the presence of Ru-P species with a binding energy close to that of Ru(0), and the Fe 2p spectrum showing Fe-P binding energy near that of metallic iron. acs.org

The binding energies of the core-level electrons are characteristic of the element and its chemical environment. For iron, the Fe 2p region is often analyzed, with distinct binding energies for metallic Fe, Fe(II), and Fe(III) states. thermofisher.com Similarly, the Ru 3d or Ru 3p regions provide information on the ruthenium oxidation state. acs.org

Table 2: Representative XPS Binding Energies for Iron and Ruthenium Species

Element Orbital Chemical State Binding Energy (eV)
Iron Fe 2p3/2 Fe Metal ~706.7
Iron Fe 2p3/2 FeO (Fe2+) ~709.6
Iron Fe 2p3/2 Fe2O3 (Fe3+) ~710.8
Ruthenium Ru 3p3/2 Ru(0) ~461.5
Ruthenium Ru 3p3/2 RuOx ~463.8

These are typical values and can shift based on the specific chemical environment and sample charging.

X-ray Absorption Fine Structure (XAFS) and Extended X-ray Absorption Fine Structure (EXAFS)

X-ray Absorption Fine Structure (XAFS) spectroscopy, which includes the Extended X-ray Absorption Fine Structure (EXAFS) region, is a powerful technique for determining the local atomic structure around a specific element. frontiersin.org It is particularly valuable for amorphous materials, nanoparticles, and catalysts where long-range order may be absent.

In situ EXAFS studies have been conducted on Fe-Ru bimetallic catalysts to understand their structure under reaction conditions. rsc.orgglobalauthorid.com For supported Ru-Cu bimetallic clusters, a related system, EXAFS studies at the Ru and Cu K-edges revealed that ruthenium atoms were predominantly coordinated to other ruthenium atoms, while copper atoms were coordinated to both copper and ruthenium. This supported a model where copper is located at the surface of the ruthenium-copper clusters. osti.gov

The analysis of the EXAFS region provides information on the coordination number, bond distances, and disorder of the neighboring atoms around the absorbing atom. This has been applied to single-atom catalysts, such as Ru/CoFe-LDHs, where EXAFS fitting showed that each Ru atom was coordinated to approximately 3.9 oxygen atoms, with some Ru-O bonds in proximity to Co or Fe, confirming the single-atom dispersion of ruthenium on the surface. d-nb.info Similarly, for bimetallic RuPt single-atom catalysts, EXAFS was used to confirm the spatial isolation of Ru and Pt atoms. researchgate.net

Table 3: Structural Parameters from EXAFS for an Iron-Ruthenium System

Absorbing Atom - Scatterer Coordination Number (N) Bond Distance (R) in Å
Ru - O 3.9 ± 0.7 -
Ru - O (near Co/Fe) 2.9 ± 0.6 -

Data from a study on Ru/CoFe-LDHs. d-nb.info Bond distances were not explicitly stated in the provided snippet.

Infrared (IR) and UV-Visible-Near Infrared (UV-Vis-NIR) Spectroscopies

Vibrational and electronic spectroscopies provide complementary information about bonding and electronic transitions in iron-ruthenium compounds.

Infrared (IR) Spectroscopy is particularly sensitive to the vibrational modes of molecules, making it an excellent tool for studying ligands coordinated to the metal centers. In the context of iron-ruthenium carbonyl clusters, IR spectroscopy is used to identify the stretching frequencies of the carbonyl (CO) ligands. researchgate.netaip.org The position of the ν(CO) bands can distinguish between terminal, bridging, and triply-bridging CO ligands, and can also indicate the electronic density on the metal centers. For example, in heterotrimetallic complexes of iron, ruthenium, and palladium, solution IR spectroscopy was used to identify terminal and bridging carbonyl ligands. unipi.it The IR spectra of CO adsorbed on Ru and Fe-Ru catalysts have been used to identify different adsorption modes, such as linear and bridged CO. lsu.edu

UV-Visible-Near Infrared (UV-Vis-NIR) Spectroscopy probes the electronic transitions within a molecule. In mixed-valence iron-ruthenium complexes, this technique is crucial for identifying and characterizing metal-to-metal charge transfer (MMCT) bands. nih.govreading.ac.uk For instance, in bimetallic butadiyndiyl-bridged complexes, UV-vis-NIR spectroelectrochemistry was used to reclassify the iron compounds as valence-trapped (Class II) and the ruthenium complexes as delocalized (Class III) systems. acs.org The electronic absorption spectrum of a ferrocene diamide ruthenium complex showed a distinct MMCT band, providing evidence for a direct Fe-Ru interaction. nih.gov The design of novel ruthenium and iron complexes with absorption in the near-IR region is an active area of research, with applications in materials science. researchgate.net

Table 4: Spectroscopic Data for Selected Iron-Ruthenium Complexes

Complex Spectroscopic Technique Key Finding Reference
[{M(dppe)Cp′}2(μ-C≡CC≡C)]+ UV-Vis-NIR Fe complex is Class II, Ru complex is Class III acs.org
[fc(NH)2]Ru(PPh3)2 UV-Vis-NIR Observation of a metal-to-metal charge transfer band nih.gov
Heterotrimetallic Fe-Ru-Pd complex IR Identification of terminal and bridging CO ligands unipi.it
CO on Fe-Ru/Y-Zeolite IR Linearly adsorbed CO observed under reaction conditions lsu.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 31P, 2D DOSY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique for elucidating the structure and dynamics of molecules in solution. For diamagnetic iron-ruthenium complexes, 1H, 13C, and 31P NMR provide detailed information about the ligand environment and connectivity.

Studies on iron(II) and ruthenium(II) complexes with ligands like 2,2':6',2''-terpyridine and 2,2'-bipyridine (B1663995) have used 1H, 13C, and 15N NMR to investigate coordination shifts. researchgate.netresearchgate.net In heterotrimetallic complexes, 1H and 31P{1H} NMR spectra are used to confirm the structure and the inequivalence of phosphorus nuclei. unipi.it For paramagnetic ruthenium(III) complexes, NMR is more challenging but can provide insights into hyperfine shifts with the aid of theoretical calculations. nih.gov

2D Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique for studying mixtures and determining the size of molecules in solution. osti.gov It has been successfully applied to characterize supramolecular metallomacrocycles containing iron(II) and ruthenium(II) ions. acs.org By measuring the diffusion coefficients of different species, DOSY can confirm the formation of large macrocyclic structures and distinguish them from smaller components. acs.orgacs.orgresearchgate.netresearchgate.net

Table 5: Representative NMR Data for Iron-Ruthenium Systems

Nucleus Type of Complex Observation
1H, 13C, 15N Fe(II)/Ru(II) terpyridine/bipyridine Significant coordination shifts observed upon metal binding.
31P Heterotrimetallic Fe-Ru-Pd phosphine (B1218219) complex Inequivalent P nuclei due to molecular asymmetry.
1H DOSY Fe(II)/Ru(II) metallomacrocycles Confirmation of large supramolecular assembly formation.

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is an essential tool for determining the molecular weight and composition of iron-ruthenium compounds. Electrospray ionization (ESI-MS) is a soft ionization technique commonly used for the analysis of organometallic and coordination complexes, allowing the detection of intact molecular ions.

ESI-MS has been used to characterize a variety of iron-ruthenium complexes, including heterotrimetallic species and supramolecular assemblies. unipi.itacs.org In the study of trinuclear ruthenium clusters, high-resolution ESI-MS was used to identify heteropolynuclear complexes containing iron that were formed in-source. uu.nl For ruthenium(II) complexes with 2-fluorenyl groups, ESI-MS helped to characterize the products. anu.edu.au

In some cases, mass spectrometry is coupled with other techniques, such as infrared multiple photon dissociation (IR-MPD) spectroscopy, to study the structure and reactivity of gas-phase clusters. This has been applied to study the interaction of carbon monoxide with neutral ruthenium clusters. mpg.de Traveling wave ion mobility mass spectrometry (TWIM-MS) is another advanced technique that has been used alongside ESI-MS and DOSY NMR to characterize large iron(II)- and ruthenium(II)-terpyridine metallomacrocycles. acs.org

Electrospray Ionization Traveling Wave Ion Mobility Mass Spectrometry (ESI TWIM MS)

Electrospray Ionization Traveling Wave Ion Mobility Mass Spectrometry (ESI-TWIM-MS) has emerged as a powerful analytical technique for the structural elucidation of complex supramolecular systems, including bimetallic iron-ruthenium compounds. acs.orgnih.gov This method is particularly valuable for characterizing large, non-covalently bound assemblies that may be difficult or impossible to crystallize for X-ray diffraction or for species that are not available in the quantity or purity required for Nuclear Magnetic Resonance (NMR) studies. acs.orgnih.gov ESI-TWIM-MS provides information not only on the mass-to-charge ratio (m/z) of ions but also on their size, shape, and charge through the measurement of their drift time in a gas-filled traveling wave ion guide. chemrxiv.orgnih.gov

The core principle of ESI-TWIM-MS involves the gentle transfer of ions from solution to the gas phase via electrospray ionization. chemrxiv.org These ions are then introduced into the traveling wave ion mobility cell, where they are propelled by a series of voltage pulses that create a wave moving through a buffer gas (typically nitrogen). nih.gov Ions are separated based on their mobility, which is influenced by their collision cross-section (CCS)—a parameter reflecting the ion's rotational average projected area. nih.gov Larger, more extended ions experience more collisions with the buffer gas and thus have longer drift times than compact, folded isomers of the same m/z. acs.orgnih.gov This allows for the separation of isomers, conformers, and overlapping charge states. acs.orgnih.gov

Research Findings in Iron-Ruthenium Metallomacrocycles:

A significant application of ESI-TWIM-MS has been in the characterization of metallomacrocycles composed of 2,2′:6′,2″-terpyridine (tpy) ligands and both iron(II) and ruthenium(II) metal centers. acs.orgnih.gov In these studies, ESI-MS of the synthesized supramolecular structures, such as homonuclear ruthenium hexamers and heteronuclear hexamers and nonamers with alternating Ru/Ru/Fe metal centers, produced several charge states for each assembly. acs.orgnih.gov The introduction of the TWIM-MS dimension allowed for the separation of these overlapping charge states and, crucially, the isomeric components within an individual charge state based on their distinct drift times. acs.orgnih.gov

From the experimentally measured drift times, collision cross-sections (CCS) can be determined. acs.orgnih.gov Researchers have demonstrated excellent agreement between the experimental CCS values obtained from ESI-TWIM-MS and the theoretical CCS values predicted by molecular modeling for the proposed macrocyclic structures. acs.orgnih.gov This concordance provides strong evidence for the formation of the intended cyclic architectures as opposed to linear or other isomeric forms. acs.org

For instance, in the study of heteronuclear Ru/Ru/Fe hexamers and nonamers, ESI-TWIM-MS was able to distinguish between the desired macrocyclic structures and their linear isomers. The experimental drift times and derived CCS values were consistent with the compact, cyclic conformations predicted by molecular modeling, confirming the successful self-assembly of these complex structures. acs.org

The table below presents a conceptual representation of the type of data obtained from ESI-TWIM-MS experiments on iron-ruthenium metallomacrocycles, illustrating the correlation between experimental and calculated collision cross-sections.

CompoundCharge State (z)Experimental Drift Time (ms)Experimental CCS (Ų)Calculated CCS (Ų) (Macrocycle)Calculated CCS (Ų) (Linear Isomer)
Heteronuclear Ru/Ru/Fe Hexamer6+15.2850845980
Heteronuclear Ru/Ru/Fe Hexamer5+17.8855848985
Heteronuclear Ru/Ru/Fe Nonamer8+20.5115011451350
Homonuclear Ru Hexamer6+14.9830825960

Note: The data in this table is illustrative and based on findings reported in the literature. acs.org

The utility of ESI-TWIM-MS is further highlighted by its synergy with other techniques like 2D Diffusion-Ordered NMR Spectroscopy (DOSY). The hydrodynamic radii of the complexes derived from DOSY experiments have shown excellent agreement with the radii calculated for the macrocyclic structures, thereby corroborating the findings from ESI-TWIM-MS. acs.orgnih.gov This multi-technique approach provides a comprehensive and robust structural analysis of these intricate iron-ruthenium systems in the absence of single-crystal X-ray data. acs.orgnih.gov

Fundamental Electronic Structure and Bonding in Iron Ruthenium Compounds

Quantum Chemical and Computational Approaches

To unravel the intricate electronic landscapes of iron-ruthenium compounds, a suite of quantum chemical and computational methods are employed. These theoretical tools provide deep insights into bonding, electronic transitions, and magnetic properties that are often difficult to probe experimentally.

Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT)

Density Functional Theory (DFT) has emerged as a workhorse for investigating the electronic structure of iron-ruthenium compounds, from simple bimetallic complexes to extended solid-state materials. arxiv.orgnih.gov DFT calculations are instrumental in determining ground-state properties, such as optimized geometries, bond energies, and the distribution of electron density. For instance, DFT studies on heterobimetallic iron-ruthenium complexes have successfully predicted molecular structures and provided insights into the nature of the iron-ruthenium interaction. nih.gov In some cases, this interaction is characterized as a weak donor-acceptor bond where iron acts as the Lewis base. nih.gov

DFT calculations have been used to explore the electronic properties of hypothetical RuₓFe₁₋ₓSe and RuₓFe₁₋ₓTe systems, predicting their ground-state magnetic ordering. arxiv.org Furthermore, DFT has been applied to understand the enhanced ammonia (B1221849) synthesis activity of Ru-Fe alloys, revealing that modifications to the d-band structure upon alloying are key to their catalytic performance. nih.gov

Time-Dependent DFT (TDDFT) extends the applicability of DFT to excited-state phenomena, enabling the calculation of electronic absorption spectra and the characterization of electronic transitions. nih.govrsc.org TDDFT studies on iron-ruthenium complexes have been crucial in assigning metal-to-ligand charge transfer (MLCT) bands observed in experimental spectra. nih.govnih.gov For example, in a ferrocene (B1249389) diamide (B1670390) complex featuring an iron-ruthenium bond, TDDFT calculations supported the assignment of a metal-to-metal charge transfer band. nih.gov In other studies, TDDFT has revealed the presence of low-lying d-d excited states that can influence the photophysical properties of these complexes. nih.govhku.hk

A comparative DFT and TDDFT study of iron(II) and ruthenium(II) diimine complexes highlighted that while both have metal-centered highest occupied molecular orbitals (HOMOs) and ligand-centered lowest unoccupied molecular orbitals (LUMOs), the energies of these orbitals differ, correlating with their distinct electrochemical and photophysical behaviors. nih.gov Specifically, in many ruthenium(II) polypyridine complexes, a long-lived MLCT excited state is responsible for their desirable photophysical properties, a feature that is often difficult to replicate in analogous iron complexes due to the rapid deactivation of MLCT states by lower-lying metal-centered states. nih.gov

Computational Method System Studied Key Findings Reference
DFTRuₓFe₁₋ₓSe and RuₓFe₁₋ₓTePredicted nonmagnetic ground states for RuSe and RuTe, and antiferromagnetic ordering for the solid solutions. arxiv.org
DFTRuFe₃NRevealed that the hexagonal phase is more stable than the cubic anti-perovskite phase and that d-band modifications due to Ru-Fe alloying enhance ammonia synthesis activity. nih.gov
DFT/TDDFTFerrocene diamide complexCharacterized the Fe-Ru bond as a weak donor-acceptor interaction and assigned a metal-to-metal charge transfer band. nih.gov
DFT/TDDFTIron(II) and Ruthenium(II) diimine complexesShowed differences in HOMO and LUMO energies, correlating with distinct electrochemical and photophysical properties. nih.gov
DFT/TDDFTCyclometalated Fe(II/III) and Ru(II/III) complexesRevealed the presence of low-lying dd excited states that influence the decay pathways of MLCT excited states. hku.hk

Linear Muffin-Tin Orbital Method in the Atomic-Sphere Approximation (LMTO-ASA)

The Linear Muffin-Tin Orbital method in the Atomic-Sphere Approximation (LMTO-ASA) is a first-principles method particularly efficient for studying the electronic structure of closely packed metallic systems. researchgate.netufpa.br This method has been successfully applied to investigate the effects of ruthenium alloying on the electronic properties of iron pyrite (B73398) (FeS₂). researchgate.netmdpi.comdntb.gov.ua

In a study of Ru-alloyed iron pyrite (Fe₀.₉₈₈₁Ru₀.₀₁₁₉S₂), LMTO-ASA calculations showed that substituting a small percentage of iron atoms with ruthenium leads to an increase in the bandgap from 0.90508 eV to 1.21586 eV. researchgate.netmdpi.com This widening of the bandgap is a desirable characteristic for applications in thin-film photovoltaics. mdpi.com The calculations also provided a detailed picture of the valence and conduction bands, indicating that ruthenium substitution can be a viable strategy to tune the electronic and optical properties of iron pyrite for solar cell applications. mdpi.com The RS-LMTO-ASA, a real-space implementation of this method, has been developed to study the density of states and magnetic properties of bulk systems, surfaces, and nanostructures. ufpa.br

System Undoped Bandgap (eV) Ru-doped Bandgap (eV) Key Implication Reference
Iron Pyrite (FeS₂)0.905081.21586Enhanced potential for photovoltaic applications researchgate.netmdpi.com

Extended Hückel Molecular Orbital (EH-MO) Theory

The Extended Hückel Molecular Orbital (EH-MO) theory is a semi-empirical quantum chemistry method that provides qualitative insights into the molecular orbitals and bonding interactions in molecules. numberanalytics.comwikipedia.orgaabu.edu.jo While less computationally intensive than DFT, it can still offer valuable information, particularly for complex systems like transition metal complexes. numberanalytics.comscientificarchives.com The method considers all valence electrons and is useful for understanding orbital interactions and constructing molecular orbital diagrams. wikipedia.org It has been widely used to investigate transition metal complexes and understand their reactivity and chemical bonding. numberanalytics.com

Dynamical Mean-Field Theory (DMFT) for Correlated Electron Systems

Dynamical Mean-Field Theory (DMFT) is a non-perturbative method designed to treat strongly correlated electron systems, where the effects of electron-electron interactions are significant. arxiv.orgpnas.orgd-nb.info DMFT is often combined with DFT in a hybrid approach (DFT+DMFT or LDA+DMFT) to provide a more accurate description of materials where both itinerant and localized electronic states are present. pnas.orgd-nb.infoworldscientific.com

This approach has been instrumental in understanding the physics of "Hund metals," a class of materials that includes iron-based superconductors and ruthenium oxides. arxiv.org In these materials, the interplay between Hund's rule coupling and electronic correlations gives rise to unique physical properties. arxiv.org DMFT provides a framework to understand the evolution of electronic states from localized atomic-like excitations at high energies to coherent quasiparticle excitations at low energies. arxiv.org Studies on ruthenium pnictides have utilized DMFT to investigate metal-insulator transitions, demonstrating that electronic correlations alone are insufficient to induce such a transition without accompanying structural distortions. aps.org

Orbital Interactions and Electronic Communication

The nature of orbital interactions and the extent of electronic communication between iron and ruthenium centers, as well as with surrounding ligands, are fundamental to the properties of these bimetallic compounds. These interactions dictate the electronic, magnetic, and reactive characteristics of the system.

Metal-Ligand Bonding Characterization

In heterobimetallic complexes, the ligand scaffold plays a crucial role in mediating the interaction between the two different metal centers. chesci.com The electronic properties of the two metals can be significantly different, leading to unique reactivity. chesci.com For example, the pairing of an electron-deficient, Lewis-acidic metal with an electron-rich, Lewis-basic metal can lead to dative interactions and alter the reactivity of both metal centers. chesci.com

In some iron-ruthenium complexes, spectroscopic and computational studies have shown evidence for direct metal-metal bonding, which influences the electronic communication between the two centers. nih.gov The degree of orbital mixing between the iron, ruthenium, and bridging ligands can be tuned by changing the oxidation state of the complex. acs.org For instance, in some Fe-C₄-Ru systems, oxidation leads to a greater degree of orbital mixing and the evolution of cumulenic character in the bridging ligand. acs.org The replacement of an iron atom with a ruthenium atom in a diiron complex can dramatically alter the electronic structure and magnetic properties of the resulting heterobimetallic species. acs.org

The study of orbital interactions also extends to understanding spin states. In certain heterobimetallic complexes, a deliberate energetic mismatch between the frontier orbitals of the two metals can be engineered to create high-spin complexes. nih.gov This approach, inspired by the electronic structure of lanthanides where f-orbitals are non-bonding, aims to create localized d-orbitals with minimal interaction with the ligand field, leading to high-spin ground states. nih.gov

Band Structure Analysis in Solid-State Iron-Ruthenium Materials

Band Gap Engineering via Ruthenium Alloying

Band gap engineering, the process of controlling the band gap of a material, is a critical strategy for designing semiconductors for electronic and optoelectronic applications. Alloying iron compounds with ruthenium has been demonstrated as an effective method to modify the band gap, particularly in iron pyrite (FeS₂).

Pure iron pyrite is a semiconductor with a direct band gap of approximately 0.95 eV, which is considered suboptimal for single-junction photovoltaic cells. mdpi.com Research has shown that substituting a fraction of the iron atoms with ruthenium can enlarge this band gap, bringing it closer to the ideal value for solar energy conversion (around 1.4 eV). mit.edu

Theoretical and experimental studies on ruthenium-alloyed iron pyrite (RuₓFe₁₋ₓS₂) have confirmed this effect. First-principles computations indicated that, unlike alloying with elements such as zinc, which leads to significant band bowing, the band gap in Ru-alloyed systems increases monotonically with the solute concentration. mit.edu Experimental work has validated these predictions. For instance, the introduction of a small ruthenium concentration of about 1.19% (x ≈ 0.0119) was found to increase the band gap of FeS₂ from 0.905 eV to 1.216 eV. mdpi.comresearchgate.net Further studies have shown that varying the ruthenium percentage allows for fine-tuning of this property. For example, a Ru concentration of ~1.06% can result in a band gap of 1.38 eV. nih.gov This enlargement is attributed to the fact that ruthenium sulfide (B99878) (RuS₂), in the same pyrite structure, has a larger band gap of about 1.8 eV. mdpi.comnih.gov The alloying process effectively creates a material with properties intermediate between FeS₂ and RuS₂. nih.gov

A key finding is that this band gap widening occurs while preserving the direct nature of the band gap, which is crucial for efficient light absorption in photovoltaic devices. mdpi.comnih.gov The table below summarizes experimental and calculated band gap values for various concentrations of ruthenium in RuₓFe₁₋ₓS₂.

Ruthenium Concentration (x)Experimental Optical Band Gap (eV)Calculated Band Gap (eV)Reference
0.00000.900.84 nih.gov
0.01061.381.35 nih.gov
0.01191.231.22 mdpi.com
0.03471.161.05 nih.gov
0.04961.071.00 nih.gov

The principle of band gap modification through ruthenium alloying also applies to other compound families. In the FeSi system, which has a narrow band gap of about 0.06 eV, the corresponding ruthenium silicide (RuSi) is a semiconductor with a significantly larger band gap of 0.2 to 0.3 eV. mdpi.com

Fermi Surface Topology and Nesting Features

The Fermi surface, which represents the boundary in momentum space between occupied and unoccupied electron states at absolute zero temperature, is a critical determinant of a material's electronic and magnetic properties. Its shape, or topology, and the presence of "nesting" features can lead to electronic instabilities, such as charge or spin density waves, and are believed to play a role in the superconductivity of many materials.

Fermi surface nesting occurs when sections of the Fermi surface can be mapped onto other sections by a single wavevector. This enhances the electronic susceptibility at that wavevector, potentially driving a phase transition.

Further evidence of ruthenium's impact on the electronic structure comes from studies on iron phosphide (B1233454) (Fe₂P). The incorporation of just 3.5% ruthenium into the Fe₂P lattice induces a transition in the dominant charge carriers from holes to electrons. nih.govacs.org While the general band structures of Fe₂P and Ru-doped Fe₂P are similar, density functional theory (DFT) calculations reveal a downward shift of the energy bands relative to the Fermi level upon ruthenium incorporation. nih.govacs.org This shift indicates that more high-energy bands become occupied by electrons, leading to an increase in the Fermi level and confirming that ruthenium acts as an electron dopant in this system. nih.govacs.org

In the R₂Fe₃Si₅ (R = rare earth) family of superconductors, the substitution of iron with ruthenium has a profound effect. The superconducting compounds (e.g., Lu₂Fe₃Si₅) possess distinctly different electronic structures and Fermi surfaces compared to their non-superconducting isostructural ruthenium counterpart (Lu₂Ru₃Si₅). arxiv.org This highlights that the specific Fermi surface topology of the iron-based systems, likely involving favorable nesting conditions, is crucial for the emergence of superconductivity, a condition that is not met when iron is replaced by ruthenium. arxiv.org

Advanced Catalytic Research of Iron Ruthenium Systems

Homogeneous Catalysis

Homogeneous catalysis utilizing iron and ruthenium complexes has led to significant progress in a wide array of organic transformations. The electronic and structural similarities and differences between these two Group 8 metals provide a fertile ground for catalyst design and mechanistic investigation. While ruthenium often sets the benchmark for reactivity and efficiency, the economic and environmental advantages of iron have spurred intensive research to bridge the performance gap.

Olefin Metathesis

Olefin metathesis is a cornerstone of modern organic synthesis, a field largely dominated by well-defined ruthenium and molybdenum catalysts. researchgate.netresearchgate.netnih.gov The exceptional functional group tolerance and high activity of ruthenium-based systems, such as the Grubbs and Hoveyda-Grubbs catalysts, have made them indispensable tools for creating complex molecules and polymers. nih.gov However, the high cost and low abundance of ruthenium have motivated a search for alternatives using earth-abundant metals like iron. researchgate.netresearchgate.netkrellinst.org

The development of iron-based olefin metathesis catalysts has been a significant challenge. researchgate.net Theoretical and computational studies have been instrumental in understanding the hurdles. mdpi.comacs.org Density Functional Theory (DFT) calculations comparing analogous iron and ruthenium complexes highlight key differences: iron complexes often have multiple accessible spin states, whereas ruthenium prefers a single state pathway conducive to metathesis. researchgate.netnih.gov Furthermore, the iron-carbene bond is typically weaker, and iron catalysts show a greater propensity for side reactions like cyclopropanation rather than productive metathesis. researchgate.netacs.org

Despite these challenges, progress has been made through strategic ligand design. Computational studies suggest that strong σ-donating pincer ligands can stabilize the required singlet spin state on the iron center, potentially paving the way for efficient catalysis. acs.orgnih.gov Experimentally, the first successes have been in the Ring-Opening Metathesis Polymerization (ROMP) of highly strained olefins. In 2021, researchers reported that a three-coordinate high-spin iron(II) complex could catalyze the ROMP of norbornene, demonstrating that iron-based systems can indeed perform olefin metathesis, albeit with lower reactivity than their ruthenium counterparts. researchgate.netnih.govspringernature.com This work represents a crucial step toward developing practical and economical iron catalysts for this powerful reaction. researchgate.net

Hydrogenation and Transfer Hydrogenation Reactions

Hydrogenation and transfer hydrogenation are fundamental processes in organic synthesis, and the comparison between iron and ruthenium catalysts in this domain is well-documented. scispace.com Ruthenium complexes are renowned for their high efficiency in hydrogenating a wide range of substrates, including challenging ones like esters and carboxylic acids. scispace.com However, the pursuit of sustainability has led to the development of iron-based catalysts as a "greener" alternative. rsc.org

Comparative studies have been conducted to evaluate the replacement of ruthenium with iron. For instance, in the hydrogenation of levulinic acid to γ-valerolactone (GVL), a key biorefinery reaction, the ruthenium-based Shvo catalyst demonstrates superior activity compared to analogous iron Knölker-type complexes. scispace.comamanote.com While the iron catalyst can be effective under hydrogen pressure, it requires pre-activation and is more prone to deactivation. scispace.com

Bimetallic iron-ruthenium catalysts have emerged as a promising strategy, combining the high activity of ruthenium with the unique properties of iron. mdpi.comresearchgate.net These systems have shown significant synergistic effects in the hydrogenation of carbon dioxide to hydrocarbons. mdpi.combohrium.com An innovative synthesis method using ionic liquids has produced Fe-Ru bimetallic nanoparticles that exhibit enhanced selectivity towards C2-C5 hydrocarbons compared to monometallic catalysts. mdpi.combohrium.comunibs.it This synergy is attributed to the close interaction and precise distribution of the two metal phases. researchgate.netmdpi.com

In asymmetric transfer hydrogenation (ATH), chiral iron complexes have been developed that rival the activity of some of the best ruthenium catalysts, although often with lower enantioselectivity. rsc.org For example, an iron(II) catalyst used in the biphasic ATH of ketones with potassium formate (B1220265) and water as the hydride source showed high activity, demonstrating the potential of iron systems in aqueous, sustainable media. rsc.org

Catalyst SystemReactionKey FindingsReference
Ru-Shvo Catalyst vs. Fe-Knölker ComplexHydrogenation of Levulinic Acid to GVLRu-1 is superior in catalytic activity. Fe-3 achieves a maximum of 570 turnovers but is less active and deactivates faster. scispace.com
Bimetallic Fe-Ru/Al₂O₃ (Ionic Liquid Synthesis)Hydrogenation of CO₂Synergistic effects lead to enhanced selectivity for C₂-C₅ hydrocarbons (LPG range) compared to monometallic or colloidally prepared catalysts. mdpi.combohrium.com
Bimetallic FeRu@SILP+IL-SO₃HHydrodeoxygenation of Aromatic KetonesHigh activity and excellent selectivity for deoxygenation products without hydrogenating the aromatic ring, demonstrating multifunctional catalysis. researchgate.net
Chiral Fe(II) Complex vs. Ru(II) ComplexesAsymmetric Transfer Hydrogenation (ATH) of KetonesThe iron catalyst rivals the best ruthenium biphasic ATH catalysts in activity, but not enantioselectivity (up to 76% ee). rsc.org

Hydroformylation

Hydroformylation, or oxo-synthesis, is a large-scale industrial process that converts alkenes into aldehydes. Research into bimetallic systems for this reaction has revealed significant synergistic effects. While cobalt-rhodium systems are extensively studied, combinations involving iron and ruthenium have also been shown to enhance catalytic performance.

Studies have indicated that bimetallic systems can exhibit higher catalytic activity for the hydroformylation of olefins compared to their monometallic counterparts. Preliminary results for cyclohexene (B86901) hydroformylation catalyzed by cobalt-ruthenium and cobalt-iron bimetallic systems both demonstrated synergism between the metals. It has also been reported that ruthenium-iron mixed metal catalysts are effective for the hydroformylation of pent-1-ene. The addition of a second metal, such as ruthenium to an iron-based catalyst or vice-versa, can influence the electronic properties and stability of the active species, leading to improved rates and selectivities.

C-H Activation and Functionalization

The direct functionalization of otherwise inert C-H bonds is a transformative strategy in synthesis, offering a more atom- and step-economical approach than traditional cross-coupling methods. This field was largely pioneered using precious metal catalysts, with ruthenium playing a prominent role. rsc.orgacs.orgmdpi.com Ruthenium(II) complexes, in particular, are highly versatile for a range of C-H functionalizations, including arylation, alkylation, and annulation, often employing a directing group strategy to achieve high regioselectivity. acs.orgmdpi.comnsf.gov

Driven by the need for more sustainable methods, iron-catalyzed C-H activation has become a major area of research. mdpi.comresearchgate.net Iron offers a non-toxic and inexpensive alternative, and significant progress has been made in developing iron-based systems for these transformations. mdpi.com Direct comparisons between iron and ruthenium have been a key aspect of this research. For example, large-scale DFT comparisons of over 200 analogous Fe and Ru catalysts for C-H hydroxylation revealed fundamental mechanistic differences, including distinct spin-state preferences and energetics for key elementary steps like hydrogen atom transfer (HAT) and metal-oxo formation. chemrxiv.org Such studies provide a roadmap for the rational design of improved iron catalysts. chemrxiv.org In some catalytic systems, the two metals work in concert; for instance, a ruthenium-catalyzed reaction for meta-selective C–H functionalization uses iron powder as a catalytic reductant in a subsequent transformation step. rsc.org

Polymerization and Oligomerization Processes

Iron and ruthenium systems are central to key polymerization and oligomerization processes, most notably Ring-Opening Metathesis Polymerization (ROMP) and Fischer-Tropsch Synthesis (FTS).

As a direct extension of olefin metathesis, ROMP is a powerful method for producing polymers from cyclic olefins. The development of well-defined ruthenium catalysts enabled the living polymerization of monomers like norbornene, even in aqueous emulsion systems. nih.govcapes.gov.brharvard.edu As discussed in section 5.1.1, the first successful iron-catalyzed ROMP reactions represent a major breakthrough, opening the door to more economical and biocompatible polymerization catalysts. researchgate.netspringernature.com While the reactivity of these initial iron systems does not yet match that of ruthenium, they have successfully produced high molecular weight polynorbornene. researchgate.net

Fischer-Tropsch synthesis is a classic example of oligomerization, converting syngas (a mixture of carbon monoxide and hydrogen) into a range of hydrocarbons. Iron, cobalt, and ruthenium are the only metals with significant FTS activity, with intrinsic activity generally following the order Ru > Co > Fe. csic.es Bimetallic Fe-Ru catalysts, often supported on materials like carbon nanotubes (CNTs) or alumina (B75360), have been extensively studied to harness synergistic effects. csic.esresearchgate.net The addition of ruthenium to iron catalysts can significantly enhance CO conversion and selectivity towards higher hydrocarbons (C₅₊). csic.es Ruthenium is believed to promote the reduction of iron oxide precursors to the active iron carbide phases and may also influence the product distribution by altering the hydrogenation capabilities of the catalyst surface. researchgate.net These bimetallic catalysts often exhibit remarkable stability, attributed to strong metal-support interactions and the formation of stable Fe-Ru clusters. researchgate.net

Catalyst SystemProcessSupportKey FindingsReference
Fe-RuFischer-Tropsch SynthesisCarbon Nanotubes (CNTs)Stable activity for ~120h; promoter effects (K, Cu) follow similar trends to monometallic Fe, suggesting support interactions do not dominate promoter properties. researchgate.net
Ru-Fe/Al₂O₃Fischer-Tropsch Synthesisγ-Al₂O₃Higher initial CO conversion than monometallic Ru, but activity declines over time. Produces oxygenated products (alcohols). csic.es
Ru-promoted FeFischer-Tropsch SynthesisCeO₂Ru promotes the formation of the active Fe-O-Fe structure, increasing CO conversion from 8.7% to 15.7%, but C₅₊ selectivity decreased. csic.es
Fe-RuCO₂ Hydrogenation (Modified FTS)Al₂O₃Bimetallic catalysts show enhanced cooperativity and superior selectivity towards LPG-range hydrocarbons compared to monometallic systems. mdpi.combohrium.com

Stereoselective Catalysis: Asymmetric Transformations and Enantioselective Epoxidation

Achieving high stereoselectivity is a paramount goal in catalysis. The comparison between iron and ruthenium has been particularly fruitful in the development of catalysts for asymmetric transformations. rsc.orgmdpi.com

In enantioselective epoxidation, chiral metalloporphyrin complexes of both iron and ruthenium have been investigated as catalysts. acs.orgmdpi.comdicp.ac.cn The periodic relationship between the two metals inspired much of this work. mdpi.com Studies using D₂-symmetric chiral porphyrin ligands found that both Fe and Ru complexes can catalyze the asymmetric epoxidation of olefins. acs.org The choice of metal can have a profound impact on selectivity; for instance, with one chiral porphyrin ligand, the ruthenium complex was found to be exceptionally active and selective for the epoxidation of terminal and trans-disubstituted olefins, while intriguing differences were observed for cis-olefins compared to analogous iron systems. acs.org

Asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation (AH) are other areas where iron and ruthenium catalysts are frequently compared. researchgate.net While chiral ruthenium complexes, particularly those developed by Noyori, are the benchmark for efficiency and enantioselectivity, significant efforts have been devoted to creating iron-based "ruthenium lite" catalysts. rsc.org Chiral iron complexes featuring tetradentate ligands have been used for the ATH of ketones, and while their activity can be competitive with ruthenium systems, achieving high enantiomeric excess (ee) remains a challenge. rsc.org For example, a chiral iron catalyst for the aqueous biphasic ATH of aromatic ketones yielded enantioselectivities up to 76%, demonstrating viability but also the room for improvement compared to leading ruthenium catalysts that often exceed 99% ee. rsc.org

Heterogeneous Catalysis

Iron-ruthenium systems have emerged as a significant area of research in heterogeneous catalysis, demonstrating unique activities and selectivities across a range of important chemical transformations. The synergy between the earth-abundant and cost-effective nature of iron and the high catalytic activity of ruthenium offers a compelling platform for developing advanced catalytic materials. frontiersin.orgcsic.es This section explores the application of bimetallic iron-ruthenium catalysts in several key industrial and energy-related processes.

Fischer-Tropsch Synthesis

The Fischer-Tropsch (F-T) synthesis, a process for producing liquid hydrocarbons from synthesis gas (a mixture of carbon monoxide and hydrogen), is a cornerstone of gas-to-liquids technology. While iron and ruthenium are both active F-T catalysts individually, their combination in bimetallic formulations can lead to enhanced performance. frontiersin.orgcsic.es

Research indicates that the intrinsic activity for producing hydrocarbon units follows the order of Ru > Co > Fe. csic.es However, ruthenium's high cost necessitates strategies to maximize its efficiency. One approach involves using bimetallic particles where ruthenium is preferentially located at the surface. csic.es Doping iron catalysts with small amounts of ruthenium has been shown to significantly increase CO conversion and selectivity towards higher hydrocarbons (C₅₊). For instance, adding Ru to an iron catalyst increased CO conversion from 68.2% to 93.3% and C₆₊ selectivity from 52.1% to 89.3%. csic.es

The active phase of iron catalysts in F-T synthesis is often identified as various iron carbides (e.g., ε-Fe₂C, Fe₇C₃, and χ-Fe₅C₂). mdpi.com The intrinsic F-T activity of Fe₇C₃ has been found to be the highest among these carbides. mdpi.com In bimetallic systems, ruthenium can promote the formation of active iron species. For example, on a ceria-supported catalyst, ruthenium was found to promote the formation of an Fe-O-Fe coordinated structure, which is active for F-T synthesis, enhancing CO conversion. csic.es

Table 1: Performance of Iron-Ruthenium Catalysts in Fischer-Tropsch Synthesis This table is interactive. You can sort and filter the data by clicking on the headers.

Catalyst System Support Temperature (°C) Pressure (MPa) H₂/CO Ratio CO Conversion (%) Key Findings Reference
Fe (Ru doped) - - - - 93.3 Ru doping increased conversion from 68.2% csic.es
Ru-Fe/CeO₂ CeO₂ - - - 15.7 Ru promoted the formation of active Fe-O-Fe structures, increasing conversion from 8.7% csic.es
FeRu_Ce CeO₂ 300 2 1 18.2 Transformation of iron oxide clusters to single atoms during FTS. rsc.org
Fe_Ce CeO₂ 300 2 1 14.3 Baseline iron catalyst without Ru. rsc.org
Ru/SiO₂ SiO₂ - - - - High selectivity for oxygenated products, particularly alcohols. redalyc.org
Fe/Ru/SiO₂ SiO₂ - - - - Lower selectivity for oxygenated compounds compared to Ru/SiO₂. redalyc.org

Methanation Reactions

Methanation, the hydrogenation of carbon oxides (CO and CO₂) to methane (B114726), is critical for producing synthetic natural gas and for purifying hydrogen streams in processes like ammonia (B1221849) synthesis. mdpi.comresearchgate.net Ruthenium is a highly active catalyst for methanation, even at low temperatures. mdpi.compolimi.it The interaction of iron with ruthenium in bimetallic catalysts significantly influences the reaction's outcome.

Studies on Y-Zeolite supported iron-ruthenium (Fe-Ru) catalysts for CO hydrogenation revealed that the addition of iron to ruthenium reduces the number of active sites for both H₂ and CO adsorption. lsu.edu Electron spectroscopy for chemical analysis (ESCA) indicated that while ruthenium particles were fully reduced, iron oxides could not be reduced to their metallic state, suggesting surface segregation of the metals rather than alloy formation. lsu.edu

This modification of the catalyst surface has a direct impact on product distribution. An increase in iron content in Ru/Y-Zeolite catalysts leads to a decrease in methane production and a corresponding increase in the formation of longer-chain hydrocarbons. lsu.edu This shift is attributed to a surface hydrogen deficiency, which encourages chain propagation over termination to methane. lsu.edu Despite these changes, the addition of iron was found to have neither a significant geometric nor electronic effect on the ruthenium atoms themselves. lsu.edu In other studies focusing on CO₂ methanation, ruthenium-based catalysts have shown high activity and selectivity, outperforming other noble metals like Rh, Pt, and Pd. polimi.it

Table 2: Effect of Iron Addition on Ruthenium Catalysts in Methanation This table is interactive. You can sort and filter the data by clicking on the headers.

Catalyst System Support Reaction Key Observation Effect on Product Distribution Reference
Fe-Ru Y-Zeolite CO Hydrogenation Addition of Fe reduces H₂ and CO active sites. Increased Fe content reduces methane and increases long-chain hydrocarbons. lsu.edu
Ru Y-Zeolite CO Hydrogenation Higher dispersion and number of active sites compared to Fe-Ru. Higher methane production. lsu.edu
Ru γ-Al₂O₃ CO₂ Methanation Higher activity and selectivity to methane compared to Ni catalysts. Yield to methane of 96% at 300°C. polimi.it

Hydrogen Evolution Reactions

The electrochemical hydrogen evolution reaction (HER) from water is a fundamental process for producing clean hydrogen fuel. Platinum-based materials are the benchmark catalysts, but their high cost drives the search for alternatives. acs.orgrsc.org Ruthenium-based catalysts are promising due to their similar hydrogen binding energy to platinum. nih.govresearchgate.net The combination of ruthenium with iron has led to the development of highly efficient HER electrocatalysts.

One such system involves highly active ruthenium clusters supported on iron oxide (Fe₃O₄). rsc.org Further enhancement is achieved by using multi-walled carbon nanotubes (MWCNTs) as a secondary support (Ru/Fe₃O₄/MWCNTs). The MWCNTs improve the electron transfer process. rsc.org The Ru/Fe₃O₄/MWCNTs catalyst requires an overpotential of only 101 mV to achieve a current density of 10 mA cm⁻², a common metric for catalyst performance. This is significantly lower than the 306 mV required for Ru/Fe₃O₄ without the carbon nanotube support. rsc.org Density Functional Theory (DFT) calculations suggest that for Ru/Fe₃O₄, the octahedral sites are favored for HER, while the enhanced efficiency of the MWCNT-supported version is due to the availability of both octahedral and tetrahedral catalytic sites. rsc.org

Another advanced material is a ruthenium-alloyed iron phosphide (B1233454) (Ru-Fe₂P) single crystal. acs.org Incorporating ruthenium into the Fe₂P crystal structure acts as an electron dopant, raising the Fermi level. This facilitates the initial electron-transfer step (Volmer step) in the HER mechanism. acs.org The Tafel slope, a parameter indicative of the reaction mechanism, is lower for Ru-Fe₂P (86-90 mV dec⁻¹) compared to Fe₂P (113 mV dec⁻¹), confirming a faster Volmer step. acs.org

Table 3: Performance of Iron-Ruthenium Catalysts in Hydrogen Evolution Reaction (HER) This table is interactive. You can sort and filter the data by clicking on the headers.

Catalyst System Support/Structure Overpotential @ 10 mA cm⁻² (mV) Tafel Slope (mV dec⁻¹) Key Feature Reference
Ru/Fe₃O₄/MWCNTs Fe₃O₄/MWCNTs 101 - MWCNTs enhance electron transfer. rsc.org
Ru/Fe₃O₄ Fe₃O₄ 306 - Baseline Ru on iron oxide catalyst. rsc.org
Ru-Fe₂P Single Crystal - 86-90 Ru incorporation raises the Fermi level, promoting the Volmer step. acs.org
Fe₂P Single Crystal - 113 Baseline iron phosphide catalyst. acs.org

Oxidation Reactions

Iron-ruthenium complexes are also effective catalysts for various oxidation reactions. Thiolate-bridged dinuclear ruthenium and iron complexes have been shown to efficiently catalyze the oxidation of molecular dihydrogen in protic solvents like water and methanol (B129727) under ambient conditions. nih.gov The catalytic cycle involves the heterolytic cleavage of H₂ at the dinuclear center. These catalysts are robust, achieving high turnover numbers (up to 10,000) and can function as anode catalysts in fuel cells. nih.gov

In the realm of hydrocarbon oxidation, iron and ruthenium catalysts can facilitate the oxidation of alkanes to alcohols and ketones using molecular oxygen, typically in the presence of co-reagents like aldehydes and acids. acs.org Furthermore, a comparison of iron and ruthenium complexes with a specific pentadentate bispidine ligand for the epoxidation of olefins revealed differences in stereoselectivity. rsc.org While the epoxidation of trans-β-methylstyrene was highly stereoselective with both metal catalysts, a significant difference in selectivity was observed for the cis-isomer. rsc.org This highlights how the choice of metal (Fe vs. Ru) can be used to tune the stereochemical outcome of a reaction.

Role of Support Materials and Single-Atom Catalysts

The support material plays a crucial role in heterogeneous catalysis, influencing the dispersion, stability, and electronic properties of the metallic nanoparticles. rsc.org For iron-ruthenium systems, various supports including ceria (CeO₂), alumina (Al₂O₃), silica (B1680970) (SiO₂), and carbon-based materials have been investigated. csic.esredalyc.orgmdpi.comlsu.edu

Ceria, a reducible oxide, can actively participate in the catalytic cycle. In F-T synthesis, it supports the transformation of iron oxide nanoclusters into highly dispersed single-atom catalysts (SACs) under reaction conditions, a process promoted by the presence of ruthenium. rsc.orgrsc.org Alumina is a common, thermally stable support used for both F-T synthesis and methanation. csic.espolimi.it Silica-supported Ru and Fe-Ru catalysts have been used to produce hydrocarbons and alcohols from syngas, with the support facilitating the formation of metal nanoparticles. redalyc.org Multi-walled carbon nanotubes (MWCNTs) have proven effective in enhancing electron transfer in electrocatalytic applications like the HER. rsc.org

Mechanistic Studies and Reaction Pathways

Understanding the reaction mechanisms at a molecular level is essential for the rational design of improved catalysts. For iron-ruthenium systems, a combination of experimental techniques and computational studies, such as Density Functional Theory (DFT), has provided valuable insights.

Fischer-Tropsch Synthesis: The mechanism on iron-based catalysts is widely believed to proceed through the formation of iron carbide phases, which are the true active sites. mdpi.com The reaction pathway involves the dissociative adsorption of CO, followed by hydrogenation of surface carbon to form CHₓ monomers, which then polymerize to form longer hydrocarbon chains. Ruthenium can influence this by facilitating CO dissociation or by modifying the electronic properties of the iron carbide species. The in-situ transformation of iron oxide clusters to single atoms on ceria suggests a dynamic evolution of the active site, with the reaction mechanism potentially varying with the catalyst structure. rsc.org

Methanation: For Ru-based catalysts, the reaction is thought to involve the hydrogenation of surface methylene (B1212753) (CH₂) species as the rate-determining step. lsu.edu Infrared spectroscopy studies show that under reaction conditions, the catalyst surface is saturated with linearly adsorbed CO. lsu.edu The addition of iron, by creating a surface hydrogen deficiency, shifts the pathway from termination to methane towards chain propagation, leading to heavier hydrocarbons. lsu.edu

Hydrogen Evolution Reaction (HER): The HER in alkaline media typically follows either the Volmer-Tafel or Volmer-Heyrovsky mechanism. For Ru-Fe₂P catalysts, the Volmer step (H₂O + e⁻ → H_ads + OH⁻) is the initial and often rate-limiting step. acs.org The incorporation of Ru into the Fe₂P lattice facilitates this step. acs.org For Ru-SACs on NiCo₂O₄, the mechanism is identified as Volmer-Heyrovsky, where the dissociation of water (Volmer step) is the rate-determining step. rsc.org DFT calculations have been crucial in elucidating the synergistic effects, showing how support materials or co-metals can optimize the binding energies of reaction intermediates like adsorbed hydrogen (H*). acs.orgrsc.org

Oxidation Reactions: For the epoxidation of olefins catalyzed by Fe and Ru bispidine complexes, computational and labeling studies support a stepwise radical-based mechanism. rsc.org The reaction proceeds through a radical intermediate that can exist in different configurations. The final product ratio (cis/trans epoxide) depends on the relative energies of these configurations and the energy barriers to product formation. rsc.org For iron-based systems, the mechanism is further complicated by the availability of multiple spin states, leading to multi-state reactivity. rsc.org In the case of C-N bond formation, reactive metal imido/nitrene species are proposed as key intermediates, though their short lifetimes, especially for iron, make them challenging to study directly. acs.org

Identification of Catalytic Intermediates

Understanding the transient species that form during a catalytic cycle is paramount to optimizing catalyst performance. In iron-ruthenium systems, a variety of intermediates have been identified across different catalytic reactions.

For instance, in the context of CO2 reduction, electrochemical and computational studies have revealed distinct mechanistic pathways for isostructural iron and ruthenium complexes. chemrxiv.org For the iron-based catalyst, an iron solvento complex undergoes reduction, followed by CO2 activation and further reduction to form an iron carbonyl intermediate. chemrxiv.org This mechanistic insight has guided the development of more efficient photoelectrocatalytic systems. chemrxiv.org

In the Fischer-Tropsch synthesis (FTS), a key process for producing liquid fuels, various iron carbides such as θ-Fe3C , χ-Fe5C2 , ε-Fe2C/ε'-Fe2.2C , and Fe7C3 have been identified as active phases. mdpi.com The transformation of metallic iron to these carbide phases is crucial for catalytic activity. mdpi.com Furthermore, studies on ceria-supported iron-ruthenium oxide catalysts have shown the formation of subnanometer iron oxide species in the fresh catalyst. rsc.org Following the FTS reaction, these species can transform into ionic Feδ+ single atoms coordinated by oxygen ions, highlighting a dynamic evolution of the catalyst's active sites. rsc.org

In the realm of homogeneous catalysis, for reactions like alkene cross-coupling, a proposed mechanism involves a transient iron(III) hydride which reacts with an alkene to generate an iron(II) species and an alkyl radical. nih.gov The catalytic cycle may also involve the formation of organometallic species through the reversible reaction of organic radical intermediates. nih.gov In some cases of hydrogenation reactions catalyzed by iron pincer-type complexes, penta-coordinated iron(0) complexes have been observed as deactivation products. wiley-vch.de

The study of water oxidation has also provided insights into catalytic intermediates. For a water-soluble heterometallic iron(IV)–ruthenium(IV) μ-nitrido porphyrin complex, electrospray ionization mass spectrometry suggested the formation of [Fe(IV)-Ru(IV)+O]4− and [Fe(IV)-Ru(IV)+2O]4− as possible active intermediates during sulfide (B99878) oxidation. rsc.org

The table below summarizes some of the key catalytic intermediates identified in iron-ruthenium systems.

ReactionCatalyst SystemIdentified Intermediates
CO2 ReductionIron pyridyl-N-heterocyclic carbene complexIron carbonyl
Fischer-Tropsch SynthesisIron-based catalystsθ-Fe3C, χ-Fe5C2, ε-Fe2C/ε'-Fe2.2C, Fe7C3
Fischer-Tropsch SynthesisCeria-supported iron-ruthenium oxideFeδ+ single atoms
Alkene Cross-CouplingHomogeneous iron catalystIron(III) hydride, Iron(II) species, Organometallic species
HydrogenationIron pincer-type complexesIron(0) complexes
Sulfide OxidationHeterometallic iron(IV)–ruthenium(IV) μ-nitrido porphyrin[Fe(IV)-Ru(IV)+O]4−, [Fe(IV)-Ru(IV)+2O]4−

Radical Pathway Investigations

Radical mechanisms are increasingly recognized as important pathways in catalysis involving iron and ruthenium. These pathways often involve hydrogen atom transfer (HAT) or radical rebound steps.

In the C–H hydroxylation of polyolefins, a large-scale density functional theory (DFT) comparison of over 200 iron and ruthenium catalysts revealed a strong spin-state dependence. chemrxiv.orgchemrxiv.org For the radical-rebound conversion of propane (B168953) to propanol, HAT was found to be more favorable in iron catalysts. chemrxiv.orgchemrxiv.org The study also highlighted that while the widely studied metal-oxo formation versus HAT linear free-energy relationship held for ruthenium, it was more easily disrupted for iron. chemrxiv.org

Iron-catalyzed reductive alkene cross-coupling is another area where radical pathways are prominent. nih.gov The mechanism involves the formation of a reactive Fe-H intermediate which performs HAT to an alkene, generating a free radical. nih.gov This radical then participates in subsequent bond formation. nih.gov Computational and experimental studies have shown that the success of this catalytic system is partly due to the exceptionally weak Fe-H bond (17 kcal/mol), which facilitates irreversible HAT to alkenes. nih.gov

For olefin epoxidation catalyzed by iron and ruthenium bispidine complexes, a radical pathway has also been proposed. rsc.org DFT calculations suggest a stepwise mechanism where the first step leads to a radical-based intermediate. rsc.org This intermediate can exist in two configurations that interconvert, and the product ratio is dependent on the relative energies of these configurations and the energy barriers to the final epoxide products. rsc.org

The table below outlines key findings from radical pathway investigations in iron-ruthenium catalysis.

ReactionCatalyst SystemKey Findings on Radical Pathways
Polyolefin C–H HydroxylationIron and Ruthenium complexesHAT is more favorable in Fe catalysts; Ru catalysts follow a spin-forbidden pathway, while Fe catalysts favor a spin-allowed, intermediate spin pathway. chemrxiv.orgchemrxiv.org
Alkene Cross-CouplingHomogeneous iron catalystInvolves HAT from a weak Fe-H intermediate to an alkene, forming a free radical. nih.gov
Olefin EpoxidationIron and Ruthenium bispidine complexesProceeds via a stepwise mechanism with a radical-based intermediate. rsc.org

Computational Mechanistic Elucidation

Computational chemistry, particularly DFT, has become an indispensable tool for elucidating the complex mechanisms of iron-ruthenium catalyzed reactions. These studies provide detailed energetic and structural information that is often difficult to obtain experimentally.

A large-scale DFT comparison of over 200 iron and ruthenium catalysts for polyolefin C–H hydroxylation provided significant insights into their differing reactivity. chemrxiv.orgchemrxiv.orgresearchgate.net The study revealed that higher spin states had more favorable metal-oxo formation and isopropanol (B130326) release in ruthenium catalysts, whereas HAT was more favorable in iron catalysts. chemrxiv.orgchemrxiv.orgresearchgate.net It was also found that ruthenium catalysts have a spin-forbidden C–H hydroxylation pathway, while iron catalysts favor a spin-allowed, intermediate spin pathway. chemrxiv.orgchemrxiv.orgresearchgate.net

In the context of CO2 reduction, computational studies have highlighted the completely distinct mechanisms for analogous iron and ruthenium complexes. chemrxiv.org Hemilability in the iron system was identified as a key factor enabling electrocatalysis at significantly lower overpotentials compared to the ruthenium analogue. chemrxiv.org

For iron-catalyzed reductive alkene cross-coupling, DFT calculations were used to map out the mechanistic details. nih.gov These calculations explained several previously mysterious observations, such as the rate-limiting step being the formation of the reactive Fe-H intermediate and the role of reversible formation of organometallic species in protecting radical intermediates from side reactions. nih.gov The study also proposed alternative pathways for the quenching of the post-coupling radical, including concerted proton-coupled electron transfer (PCET). nih.gov

Computational studies on olefin epoxidation by iron and ruthenium bispidine complexes supported the proposed radical pathway. rsc.org DFT calculations indicated a stepwise mechanism with a radical intermediate, and the computed structures and energies were in agreement with the experimentally observed product selectivities. rsc.org For the iron-based system, the additional complexity of available spin levels and multi-state reactivity was also highlighted by the computational data. rsc.org

The table below presents a summary of the insights gained from computational studies on iron-ruthenium catalytic systems.

ReactionComputational MethodKey Mechanistic Insights
Polyolefin C–H HydroxylationDensity Functional Theory (DFT)Strong spin-state dependence; Ru catalysts have a spin-forbidden pathway, while Fe catalysts have a spin-allowed, intermediate spin pathway. chemrxiv.orgchemrxiv.orgresearchgate.net
CO2 ReductionDensity Functional Theory (DFT)Distinct mechanisms for Fe and Ru analogues; hemilability in the Fe system lowers overpotential. chemrxiv.org
Alkene Cross-CouplingDensity Functional Theory (DFT)Rate-limiting step is Fe-H formation; reversible formation of organometallic species protects radical intermediates; proposal of PCET pathways. nih.gov
Olefin EpoxidationDensity Functional Theory (DFT)Supports a stepwise radical pathway; explains product selectivity based on intermediate and transition state energies; highlights multi-state reactivity in the Fe system. rsc.org

Research in Iron Ruthenium Materials Science and Advanced Technologies

Magnetic Phenomena in Iron-Ruthenium Compounds

The interplay between iron and ruthenium gives rise to a rich variety of magnetic behaviors, influenced by factors such as composition, crystal structure, and dimensionality. Research into these materials reveals a spectrum of phenomena from ferromagnetism in engineered thin films to complex antiferromagnetic states in bulk compounds.

Ferromagnetism in Ultrathin Films and Alloys

In bulk form, pure iron is famously ferromagnetic, while ruthenium is paramagnetic. However, their combined properties in alloys and ultrathin films can be manipulated to produce unique magnetic states. Studies on sputter-deposited Fe₁₀₀₋ₓRuₓ films show that for low ruthenium concentrations (x < 13), the alloy maintains a body-centered cubic (bcc) structure, similar to ferromagnetic iron. sfu.casfu.ca However, the addition of ruthenium introduces a noncollinear magnetic alignment between iron atoms. sfu.ca This noncollinear order is thought to arise from the competition between the direct ferromagnetic coupling of neighboring Fe atoms and an antiferromagnetic coupling mediated by the intervening Ru atoms. sfu.ca As the concentration of ruthenium increases in these bcc alloys, the size of magnetic domains decreases. sfu.casfu.ca

Further increasing the ruthenium content (13 ≲ x ≲ 20) leads to a structural transition from bcc to a hexagonal close-packed (hcp) structure, which corresponds with a shift to paramagnetic behavior. sfu.casfu.ca In the context of oxides, thin films of pure iron oxide exhibit ferromagnetic-like behavior at room temperature. researchgate.net In contrast, ruthenium-doped iron oxide (α-Fe₂O₃) thin films can display superparamagnetism, a state where nanoparticles are ferromagnetic but their collective magnetic moments are randomly oriented due to thermal energy, resulting in zero net magnetism in the absence of an external field. researchgate.net

Antiferromagnetic Ground States in Chalcogenides

Iron-ruthenium chalcogenides, compounds containing sulfur, selenium, or tellurium, exhibit distinct antiferromagnetic (AFM) ground states. First-principles calculations on hypothetical solid solutions of RuₓFe₁₋ₓSe and RuₓFe₁₋ₓTe predict that they stabilize in antiferromagnetic configurations. arxiv.org Specifically, RuₓFe₁₋ₓSe is predicted to have a single-stripe AFM ground state, while RuₓFe₁₋ₓTe adopts a double-stripe AFM order. arxiv.org The ground state of the parent compound FeTe is also an antiferromagnetic double-stripe phase. researchgate.net

Experimental studies on hcp Fe-Ru alloys have also identified antiferromagnetism. For instance, the alloy Ru₀.₃₀Fe₀.₇₀ is antiferromagnetic with a Néel temperature (Tₙ), the temperature below which the AFM order exists, of approximately 130 K. researchgate.netresearchgate.net However, increasing the ruthenium content to 50% (Ru₀.₅₀Fe₀.₅₀) and 75% (Ru₀.₇₅Fe₀.₂₅) results in the materials remaining paramagnetic down to 5 K. researchgate.netresearchgate.net This demonstrates a strong compositional dependence of the magnetic ground state in the Fe-Ru system.

Magnetic Phase Transitions

The substitution of iron with isovalent ruthenium is a key method for studying and manipulating magnetic phase transitions in iron-based compounds, particularly the parent compounds of pnictide superconductors. In materials like BaFe₂As₂, the parent compound has a spin-density-wave (SDW) ground state, which is a type of antiferromagnetic ordering. researchgate.netresearchgate.net The substitution of Fe with Ru systematically suppresses the SDW transition temperature (Tₛᴅᴡ). researchgate.netresearchgate.net For example, in BaFe₂₋ₓRuₓAs₂, Tₛᴅᴡ decreases from ~150 K for x=0 to being completely suppressed in samples where superconductivity emerges. researchgate.net

This suppression of magnetic order by ruthenium substitution is a common theme. In the La(Fe₁₋ₓRuₓ)AsO system, increasing ruthenium content progressively suppresses both the structural and magnetic transitions. researchgate.net Similarly, in PrFe₁₋ₓRuₓAsO, the isoelectronic substitution of Ru for Fe acts as a spin dilution, gradually suppressing both the tetragonal-to-orthorhombic structural phase transition and the magnetic ordering of the Fe moments. arxiv.org

Field-induced magnetic phase transitions are also observed. In the bilayer ruthenate Ca₃(Ru₀.₉₅Fe₀.₀₅)₂O₇, which has an incommensurate magnetic soliton lattice as its ground state, applying a magnetic field can induce first-order transitions to a commensurate spin structure. rutgers.edu The magnetic behavior of Fe-Ru alloys also shows distinct transitions depending on composition and crystal structure, moving from ferromagnetic to noncollinear and finally to paramagnetic states as the ruthenium percentage increases. sfu.ca

Magnetic Properties of Select Fe-Ru Alloys
CompoundCrystal StructureMagnetic StateTransition Temperature (K)
Fe₁₀₀₋ₓRuₓ (x &lt; 13)bccFerromagnetic (noncollinear)N/A
Fe₁₀₀₋ₓRuₓ (13 &lt; x &lt; 20)hcpParamagneticN/A
Ru₀.₃₀Fe₀.₇₀hcpAntiferromagneticTₙ ≈ 130
Ru₀.₅₀Fe₀.₅₀hcpParamagneticN/A
BaFe₂As₂Tetragonal/OrthorhombicAntiferromagnetic (SDW)Tₛᴅᴡ ≈ 140-150

Superconducting Properties of Ruthenates and Iron-Based Systems

The relationship between iron and ruthenium extends into the domain of superconductivity. Ruthenates (compounds containing ruthenium and oxygen) and iron-based systems are classes of materials known for strong electron correlations, where the interactions between electrons play a crucial role in their electronic properties, including the emergence of superconductivity.

Electron Correlations and Transport Properties in Ruthenates

Ruthenates are considered archetypal "Hund's metals," a class of materials where strong electronic correlations arise from Hund's coupling, an intra-atomic exchange interaction that favors aligning electron spins. uzh.ch This class also includes many iron-based superconductors. uzh.ch Theoretical studies combining density functional theory and dynamical mean-field theory (DFT+DMFT) on metallic ruthenates like Sr₂RuO₄, Sr₃Ru₂O₇, and SrRuO₃ show that electron-electron scattering is the dominant factor governing their transport properties. aps.orgresearchgate.net This is a hallmark of strongly correlated systems, where the conventional picture of electrons moving independently breaks down. uzh.chnih.gov

In iron-based systems, substituting iron with ruthenium significantly alters the transport properties. In BaFe₂₋ₓRuₓAs₂, for compositions near the boundary of the antiferromagnetic phase, the material exhibits non-Fermi-liquid-like behavior. arxiv.org This is characterized by a resistivity that depends linearly on temperature and a Hall coefficient that is strongly temperature-dependent. arxiv.org This anomalous transport behavior is attributed to anisotropic scattering of charge carriers caused by interband antiferromagnetic fluctuations. arxiv.org As the ruthenium doping is increased further, conventional Fermi-liquid behavior is recovered. arxiv.org

Superconductivity in Iron-Based Materials

While many parent compounds of iron-based superconductors, such as BaFe₂As₂, are not superconducting, the suppression of their native antiferromagnetic (SDW) order can give way to a superconducting state. researchgate.netresearchgate.net Isovalent substitution of iron with ruthenium is an effective way to achieve this without changing the electron count. In the BaFe₂₋ₓRuₓAs₂ series, superconductivity emerges for ruthenium concentrations (x) in the range of approximately 0.75 to 1.125, with a maximum critical temperature (T₋) of around 22 K. researchgate.netresearchgate.netarxiv.org Similarly, in SrFe₂₋ₓRuₓAs₂, bulk superconductivity appears for 0.6 ≤ x ≤ 0.8, with T₋ reaching up to ~20 K. arxiv.org

The emergence of superconductivity is directly linked to the suppression of the SDW state. As ruthenium is substituted for iron, the Tₛᴅᴡ systematically decreases, and once it is sufficiently suppressed, superconductivity appears. researchgate.netresearchgate.net Band structure calculations suggest that ruthenium substitution introduces electron carriers into the system, which aids in disrupting the magnetic order and facilitating the superconducting pairing. researchgate.net The superconducting state in these iron-based materials is believed to be unconventional, with electron pairing mediated by spin fluctuations rather than the electron-phonon interaction found in conventional superconductors. stfc.ac.uk

Phase Diagram Data for BaFe₂₋ₓRuₓAs₂
Ru Content (x)SDW Transition Temp. (Tₛᴅᴡ) (K)Superconducting Transition Temp. (T₋) (K)
0.0~150-
0.50~100-
0.75~60 (weak anomaly)~22 (onset)
0.875Suppressed~22 (onset)
1.0Suppressed~20
1.125Suppressed~20 (onset)
1.25Suppressed-
Data synthesized from references researchgate.netresearchgate.netarxiv.org. Transition temperatures are approximate and can vary based on measurement criteria (e.g., onset vs. zero resistance).

Optoelectronic Applications

Iron-ruthenium compounds are the subject of significant research for their potential in advanced optoelectronic applications. The unique electronic properties arising from the combination of these two transition metals allow for the tuning of material characteristics to suit specific needs in photovoltaics and nonlinear optics.

Photovoltaic Performance of Alloyed Pyrite (B73398) Materials

Iron pyrite (FeS₂) is a material of interest for thin-film photovoltaics due to its high optical absorption coefficient, natural abundance, and non-toxic components. novapublishers.comresearchgate.net However, its relatively small band gap of approximately 0.95 eV is not optimal for single-junction solar cell applications. novapublishers.commdpi.comresearchgate.net Research has focused on alloying iron pyrite with other elements to widen this band gap to a more desirable value, closer to the 1.5 eV optimum suggested by the Shockley-Queisser theory. novapublishers.com

Ruthenium has emerged as a promising candidate for this purpose. nih.gov Ruthenium sulfide (B99878) (RuS₂), in its pyrite form, has a larger band gap of around 1.8 eV. mdpi.com Theoretical and experimental studies have shown that incorporating ruthenium into the iron pyrite lattice can effectively increase the band gap of the resulting alloy. novapublishers.commdpi.com For instance, substituting approximately 1.19% of the iron atoms with ruthenium (Fe₀.₉₈₈₁Ru₀.₀₁₁₉S₂) has been shown to increase the direct band gap from about 0.9 eV to 1.216 eV. mdpi.comresearchgate.net This modification is considered a desirable value for multispectral photovoltaic cells and is achieved while preserving the fundamental electronic and optical properties of the pyrite structure. mdpi.comresearchgate.net

Similar strategies have been applied to iron diselenide (FeSe₂), another pyrite-type material. novapublishers.com Alloying FeSe₂ thin films with ruthenium via spray pyrolysis has been shown to improve optical attributes, including an increased absorption coefficient and a higher direct band gap, making them more suitable for photovoltaic devices. nih.gov Hall Effect measurements on these Ru-alloyed FeSe₂ films confirmed N-type conductivity. nih.gov These findings underscore the potential of ruthenium alloying as a viable method to engineer the properties of iron-based pyrite materials for enhanced solar energy conversion. novapublishers.comnih.gov

Effect of Ruthenium Alloying on the Band Gap of Iron Pyrite (FeS₂)

MaterialRuthenium Concentration (%)Initial Band Gap (eV)Alloyed Band Gap (eV)Band Gap TypeReference
FeS₂00.905 - 0.95N/AIndirect/Direct researchgate.netmdpi.comresearchgate.net
Fe₁-ₓRuₓS₂1.19~0.91.216Direct mdpi.comresearchgate.net
FeSe₂N/A (varied ratios)~1.0Increased ValueDirect novapublishers.comnih.gov

Second-Order Nonlinear Optical Materials

Iron-ruthenium complexes are being actively investigated for their second-order nonlinear optical (NLO) properties, which are crucial for technologies like frequency conversion and optical switching. researchgate.net The NLO response in these materials often originates from metal-to-ligand charge-transfer (MLCT) transitions. caltech.edunih.gov The ability to engineer molecules with large first hyperpolarizability (β), a measure of the molecular quadratic NLO response, is a key focus. researchgate.netcaltech.edu

Researchers have synthesized and characterized a variety of organometallic complexes containing either iron or ruthenium centers. researchgate.netnih.gov For example, three-dimensional chromophores have been developed using Fe(II) or Ru(II) ions coordinated to electron-accepting quaterpyridinium ligands. caltech.edunih.gov The NLO responses of these complexes were determined using techniques like hyper-Rayleigh scattering and Stark (electroabsorption) spectroscopy, which revealed significant β values associated with the MLCT bands. caltech.edu

Comparative studies have highlighted the distinct roles of iron and ruthenium in influencing NLO properties. In one study involving fullerene derivatives, a ruthenium(III)-coordinated compound exhibited a strongly enhanced third-order optical nonlinearity, whereas an analogous iron(III) complex showed a reduction. acs.org In the realm of second-order NLO materials, heterobimetallic complexes that couple ruthenium alkynyl and iron alkynyl centers have been prepared, offering multiple, redox-accessible NLO states. publish.csiro.au This redox-switching capability is a significant feature of many iron and ruthenium NLO chromophores, allowing for the modulation of their NLO response through external stimuli like pH changes or electrochemical potential. researchgate.netfigshare.com The extensive family of ruthenium complexes, in particular, has been widely studied for their large first hyperpolarizabilities. researchgate.net

Examples of Iron-Ruthenium Systems for Nonlinear Optical Applications

Complex TypeMetal CentersKey FeatureNLO PropertyReference
Tris(bipyridyl) DerivativesFe(II), Ru(II)Octupolar D₃ symmetryLarge quadratic (β) and cubic NLO properties researchgate.netoldcitypublishing.com
Metallocene DerivativesFe, RuPush-pull electronic structureLarge second-order nonlinearity (β) illinois.edu
Fullerene DerivativesFe(III), Ru(III)Coordination to C₆₀ derivativesRu(III) enhanced third-order nonlinearity acs.org
Heterobimetallic AlkynylsFe, RuCoupled metal centersMultiple redox-switchable NLO states publish.csiro.au
Quaterpyridinium Ligand ComplexesFe(II), Ru(II)3D charge-transfer from metalSubstantial quadratic NLO response (β) caltech.edunih.gov

Development of Supramolecular Assemblies

The principles of supramolecular chemistry, which involve non-covalent interactions, are widely used to construct large, well-defined architectures from smaller molecular components. Iron and ruthenium are key metals in this field, where their distinct coordination preferences are exploited to create complex structures through self-assembly processes.

Metallomacrocycles and Organometallic Polymers

The formation of metallomacrocycles and organometallic polymers using iron and ruthenium often relies on the predictable coordination geometry of these metals with multidentate ligands, particularly those containing terpyridine (tpy) or bipyridine units. uoc.grbohrium.compsu.edu The resulting structures can range from discrete cyclic assemblies (metallomacrocycles) to extended one-dimensional chains (organometallic polymers). uoc.grwmich.edu

Researchers have successfully synthesized heteronuclear supramolecular polymers containing both iron and ruthenium. nih.govrsc.org For instance, alternated heterobimetallic supramolecular polymers based on Ru(II) and Fe(II) have been created, demonstrating how the choice of metal can tune the properties of the resulting material. nims.go.jp Similarly, mononuclear iron and ruthenium bis-terpyridine complexes have been studied as models for larger metallo-supramolecular polyelectrolytes (MEPEs), showing that the mononuclear units have absorption properties similar to the full polymers. rsc.org

Other notable organometallic polymers include "shish-kebab" structures, which consist of pyrazine-bridged polymers of iron and ruthenium octaethylporphyrin. researchgate.net When partially oxidized, the ruthenium-based polymers in this class become highly conductive, with electron transport occurring along the metal-pyrazine backbone. researchgate.net The development of organometallic polymers has also explored ring-opening polymerization (ROP) of strained precursors, leading to the first non-iron metallopolymer derived from a disilanediyl-bridged ruthenium complex. figshare.com

Self-Assembly and Directed Assembly

The construction of these complex iron-ruthenium architectures is governed by assembly strategies that can be broadly categorized as either spontaneous self-assembly or stepwise directed assembly.

Coordination-driven self-assembly relies on the spontaneous organization of metal ions and organic ligands into a thermodynamically stable structure. bohrium.comnih.govmdpi.com The final architecture is determined by the coordination geometry of the metal and the shape of the ligand. thno.org This method has been used to create various metallo-cages and other three-dimensional structures. bohrium.com

Stepwise or directed assembly provides more control over the final product, which is crucial for creating complex heterometallic systems. uoc.grbohrium.com In this approach, stable building blocks are prepared first and then combined in a subsequent step. This methodology has been instrumental in synthesizing novel metallomacrocycles composed of 2,2′:6′,2″-terpyridine (tpy) ligands with both Ru(II) and Fe(II) ions. bohrium.comnih.govacs.org For example, heteronuclear hexamers and nonamers with alternating Ru/Ru/Fe metal centers have been constructed using this method. nih.govacs.org

A remarkable example of controlled assembly is the construction of a 20-nanometer-wide supramolecular hexagonal grid with a molecular weight over 65 kDa. nih.govresearchgate.net This was achieved through a programmed sequence involving an initial intramolecular self-assembly of a building block with Fe(II), followed by a subsequent intermolecular self-assembly process, resulting in a massive 2D structure containing 18 Fe(II) and 36 Ru(II) centers. nih.gov These advanced assembly techniques, confirmed by methods like traveling wave ion mobility mass spectrometry (TWIM MS) and 2D DOSY NMR, allow for the creation of increasingly complex and functional iron-ruthenium supramolecular structures. nih.govacs.org

Iron-Ruthenium Supramolecular Assemblies

Assembly TypeMetal CentersKey LigandsAssembly MethodReference
Heteronuclear Metallomacrocycles (Hexamer, Nonamer)Fe(II), Ru(II)2,2′:6′,2″-terpyridine (tpy)Stepwise Directed Assembly nih.govacs.org
Metallo-Supramolecular Polyelectrolytes (MEPEs)Fe, RuDitopic terpyridine with pyridinium (B92312) unitsSelf-Assembly rsc.org
"Shish-Kebab" Organometallic PolymersFe(II/III), Ru(II/III)Octaethylporphyrin, PyrazineSelf-Assembly researchgate.net
20-nm Supramolecular Hexagonal GridFe(II), Ru(II)Terpyridine-based building blocksIntra- and Intermolecular Self-Assembly nih.govresearchgate.net
Alternated Heterobimetallic PolymersFe(II), Ru(II)BisterpyridineSelf-Assembly nims.go.jp

Future Research Directions and Emerging Opportunities

Advancements in Synthetic Methodologies for Iron-Ruthenium Compounds

The precise control over the structure and composition of iron-ruthenium materials at the nanoscale is paramount to harnessing their synergistic properties. Emerging synthetic strategies are moving beyond traditional methods to achieve enhanced performance and stability.

A promising approach involves the use of ionic liquids (ILs) as solvents for the synthesis of bimetallic iron-ruthenium nanoparticles. bohrium.commdpi.comresearchgate.net This method facilitates the creation of nanoparticles with a very small and uniform size, typically between 1.5 and 2.5 nm. mdpi.comresearchgate.net The use of ILs, such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BmIm][BF4]), allows for the thermal decomposition of metal carbonyl precursors like diiron nonacarbonyl (Fe2(CO)9) and triruthenium dodecacarbonyl (Ru3(CO)12) to produce stable and well-dispersed nanoparticles without the need for additional stabilizing agents. researchgate.net This technique has been shown to produce catalysts with superior selectivity in reactions like CO2 hydrogenation compared to those prepared by conventional colloidal methods. bohrium.commdpi.com

Another innovative technique is a modified chemical reduction under hydrothermal conditions. materials.international This method has been successfully employed to synthesize uniform Fe/Ru bimetallic nanoparticles with a high surface area, which are promising catalysts for applications such as the chemical vapor deposition (CVD) growth of single-walled carbon nanotubes (SWNTs). materials.international The process involves the reduction of iron and ruthenium chloride precursors in the presence of a protective agent like poly(acrylic acid, sodium salt). materials.international

Furthermore, the deposition-precipitation (DP) method is being optimized to create highly dispersed iron-ruthenium oxide catalysts on supports like ceria nanorods. rsc.org The addition of a small amount of ruthenium has been shown to significantly enhance the dispersion of iron oxide on the support material. rsc.org Galvanic reduction is another sustainable method being explored for coating iron/iron oxide core/shell nanoparticles with catalytically active ruthenium, resulting in magnetically recoverable catalysts. researchgate.net

These advanced synthetic routes offer greater control over particle size, composition, and metal-support interactions, which are critical for developing next-generation iron-ruthenium catalysts.

Interdisciplinary Approaches to Characterization and Theoretical Understanding

A deep understanding of the structure-property relationships in iron-ruthenium compounds necessitates a combination of advanced characterization techniques and theoretical modeling. This interdisciplinary approach is crucial for elucidating the nature of the interaction between the two metals and for designing more effective materials.

A wide array of physical and chemical characterization methods are employed to investigate the surface and bulk properties of these bimetallic systems. lsu.edu These include:

X-ray Diffraction (XRD) to determine the crystal structure and phase composition. bohrium.comnih.gov

Transmission Electron Microscopy (TEM) to visualize the size, morphology, and distribution of nanoparticles. materials.international

X-ray Photoelectron Spectroscopy (XPS) to analyze the surface elemental composition and oxidation states of the metals. materials.international

X-ray Fluorescence (XRF) to determine the bulk elemental composition. bohrium.com

Mössbauer Spectroscopy , particularly using double-labeled ⁵⁷Fe and ⁹⁹Ru, has proven invaluable for probing the local environment of both iron and ruthenium atoms. lsu.edu

X-ray Absorption Fine Structure (XAFS) spectroscopy is used to investigate the local atomic structure and coordination environment of the metal atoms. rsc.org

Theoretical calculations, primarily using Density Functional Theory (DFT) , are increasingly being used to complement experimental findings. nih.govdicp.ac.cnnih.gov DFT calculations can provide insights into the electronic structure, stability of different phases, and reaction mechanisms at the atomic level. nih.govdicp.ac.cnmdpi.com For example, DFT has been used to model the stability of different ruthenium-iron nitride phases for ammonia (B1221849) synthesis and to characterize the nature of the Fe-Ru bond in organometallic complexes. nih.govnih.gov The combination of these experimental and theoretical tools provides a comprehensive understanding of the synergistic effects in iron-ruthenium materials.

Exploration of Novel Catalytic Pathways and Applications

The unique electronic and structural properties of iron-ruthenium compounds make them promising candidates for a wide range of catalytic applications. Research is focused on exploring new reaction pathways and expanding their use in sustainable chemical synthesis.

One of the most significant emerging applications is in the hydrogenation of CO2 to produce valuable short-chain hydrocarbons, which can be used as fuels and chemical feedstocks. bohrium.commdpi.com Iron-ruthenium catalysts have shown enhanced selectivity towards C2-C5 hydrocarbons compared to their monometallic counterparts, a process that involves a modified Fischer-Tropsch synthesis pathway. bohrium.commdpi.com

In the field of ammonia synthesis , iron-ruthenium materials are being investigated as alternatives to traditional iron-based catalysts for the Haber-Bosch process. nih.govrsc.org Ternary ruthenium complex hydrides and ruthenium-iron nitrides have shown activity for ammonia synthesis at lower temperatures and pressures than conventional catalysts. nih.govdicp.ac.cn The catalytic mechanism can proceed through either a dissociative pathway, where the N≡N bond is broken before hydrogenation, or an associative pathway, where the N-N bond remains intact during the initial hydrogenation steps. rsc.org

Iron-ruthenium nanoparticles are also being explored as catalysts for the selective synthesis of single-walled carbon nanotubes (SWNTs) . materials.international The bimetallic nature of these catalysts is believed to be crucial for controlling the growth and quality of the nanotubes. materials.international Furthermore, iron-based complexes are being developed to replace expensive ruthenium catalysts in olefin metathesis reactions and asymmetric transfer hydrogenation of ketones to produce enantio-enriched alcohols. chemicalprocessing.comoist.jp

The synergistic interplay between iron and ruthenium opens up possibilities for designing catalysts for a variety of C-N bond formation reactions, such as C-H bond amination and alkene aziridination, which are important transformations in organic synthesis. acs.org

Development of New Functional Iron-Ruthenium Materials for Advanced Technologies

Beyond catalysis, the unique properties of iron-ruthenium compounds are being harnessed to develop new functional materials for a range of advanced technologies, particularly in the areas of energy and environmental applications.

There is growing interest in using iron-ruthenium materials for photocatalytic water splitting to produce hydrogen as a clean energy source. researchgate.netacs.org Hybrid photocatalysts, consisting of ruthenium polypyridyl complexes covalently grafted onto iron oxide nanoparticles, have shown promise as photoanodes for water oxidation. acs.org In Z-scheme water splitting systems, iron-ruthenium oxides can act as effective cocatalysts, where the ruthenium oxide component serves as a collector of photogenerated charge carriers and the iron oxide component helps to suppress undesirable backward electron transfer reactions. researchgate.net

The magnetic properties of iron are being exploited to create magnetically recoverable catalysts . researchgate.netrsc.org By supporting ruthenium nanoparticles on iron oxide, the catalyst can be easily separated from the reaction mixture using an external magnet, facilitating catalyst recycling and reducing process costs. researchgate.net

Furthermore, iron-ruthenium Prussian blue analogues are being synthesized and studied for their potential applications in areas such as gas adsorption and electronics. acs.org These materials can exhibit high surface areas and tunable electronic properties. acs.org The development of these new functional materials underscores the versatility of iron-ruthenium compounds and their potential to contribute to a more sustainable technological future.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.